5-Chloroacetyloxindole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-chloroacetyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJWBEAGVWVEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)CCl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366179 | |
| Record name | 5-Chloroacetyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65435-04-3 | |
| Record name | 5-Chloroacetyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-(2-chloroacetyl)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 5-(2-chloroacetyl)indolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document compiles available data on its chemical structure, physical properties, and reactivity, offering a foundational resource for researchers in the field.
Core Chemical Properties
5-(2-chloroacetyl)indolin-2-one, identified by the CAS Number 65435-04-3, is a derivative of indolin-2-one (also known as oxindole). The introduction of a chloroacetyl group at the 5-position of the indolinone core provides a reactive handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 65435-04-3 | [1] |
| Molecular Formula | C₁₀H₈ClNO₂ | [1] |
| Molecular Weight | 209.63 g/mol | [1] |
| Melting Point | 228-232 °C | [2] |
| Physical Form | Crystal - Powder | [3] |
| Color | White to Yellow or Pale reddish-yellow | [3] |
| Storage Temperature | Refrigerator (2-8°C) | [3][4] |
Synthesis and Purification
The primary synthetic route to 5-(2-chloroacetyl)indolin-2-one is the Friedel-Crafts acylation of indolin-2-one (oxindole). This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the aromatic ring of the oxindole scaffold.
Experimental Protocol: Friedel-Crafts Acylation (General Procedure)
Materials:
-
Indolin-2-one (Oxindole)
-
Chloroacetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Appropriate recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride to the stirred suspension.
-
To this mixture, add a solution of indolin-2-one in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15-30 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization (General Procedure)
-
Dissolve the crude 5-(2-chloroacetyl)indolin-2-one in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
If colored impurities are present, a small amount of activated charcoal may be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.
-
Further cooling in an ice bath can enhance crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: General workflow for the synthesis and purification of 5-(2-chloroacetyl)indolin-2-one.
Spectral Data
Biological Activity and Signaling Pathways
The indolin-2-one scaffold is a well-established pharmacophore present in numerous kinase inhibitors. The chloroacetyl group is a reactive electrophile that can potentially form covalent bonds with nucleophilic residues (such as cysteine) in the active sites of enzymes. This suggests that 5-(2-chloroacetyl)indolin-2-one could act as an irreversible inhibitor of various kinases or other enzymes.
While specific studies on the biological activity of 5-(2-chloroacetyl)indolin-2-one are limited, its structural similarity to known kinase inhibitors suggests potential activity against signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways. The chloroacetyl moiety could be exploited for targeted covalent inhibition, a strategy of growing interest in drug development for achieving high potency and prolonged duration of action.
Further research, including enzyme inhibition assays and cellular pathway analysis, is required to elucidate the specific biological targets and mechanism of action of this compound.
Caption: Postulated mechanism of action for 5-(2-chloroacetyl)indolin-2-one as a kinase inhibitor.
Safety Information
5-(2-chloroacetyl)indolin-2-one is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
5-Chloroacetyloxindole molecular formula and weight
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and a general experimental workflow for the screening of 5-Chloroacetyloxindole. This information is intended to support researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.
Core Molecular Data
This compound is a derivative of oxindole, a heterocyclic compound that forms the core structure of many biologically active molecules. The introduction of a chloroacetyl group at the 5-position provides a reactive electrophilic site, making it a potentially useful intermediate for the synthesis of more complex molecules and for probing biological systems.
The key quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₈ClNO₂ | [1][2] |
| Molecular Weight | 209.63 g/mol | [3] |
| CAS Number | 65435-04-3 | [1][2] |
| Melting Point | 228-232 °C | [3] |
| Alternate Names | 5-(2-chloroacetyl)indolin-2-one | [1][2] |
| (5-CHLOROACETYL)-1,3-DIHYDRO-2H-INDOL-2-ONE | [3] | |
| 5-(Chloroacetyl)-2-oxindole | [3] |
Putative Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the acylation of an aromatic ring, in this case, the oxindole scaffold.[4] The following is a generalized protocol based on standard Friedel-Crafts acylation procedures.[1][5] Researchers should adapt and optimize this protocol based on their specific laboratory conditions and safety procedures.
Reaction: Friedel-Crafts Acylation of 5-Chlorooxindole.
Reagents and Materials:
-
5-Chlorooxindole
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (a stoichiometric excess, e.g., 1.1 to 1.5 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension. The formation of the acylium ion is an exothermic reaction.[1]
-
Addition of Substrate: After the addition of chloroacetyl chloride is complete, add a solution of 5-chlorooxindole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional period (e.g., 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Neutralization: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Safety Precautions:
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE).[1]
-
Chloroacetyl chloride is a lachrymator and is corrosive. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and appropriate containment.
Logical Workflow and Visualization
Given that this compound is a novel chemical entity, a primary application would be to screen it for potential biological activities. The following diagram illustrates a general workflow for such a screening process.
A general workflow for the screening and development of a novel chemical entity like this compound.
This workflow outlines the logical progression from the synthesis and characterization of the compound to its biological evaluation. Initial in vitro screening can identify potential "hits," which are then subjected to more detailed mechanism of action studies to understand their effects on cellular signaling pathways. Subsequent structure-activity relationship (SAR) studies can guide the chemical modification of the initial hit to improve its potency and drug-like properties. While the specific biological activity of this compound is not yet well-defined in the literature, this workflow provides a standard framework for its investigation as a potential lead compound in drug discovery.
References
Structure Elucidation of 5-Chloroacetyloxindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-Chloroacetyloxindole. Due to the limited availability of direct and complete experimental data for this specific molecule in peer-reviewed literature, this guide combines data from closely related analogs, predictive analysis based on established spectroscopic principles, and detailed experimental protocols for key analytical techniques. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of oxindole derivatives in drug discovery and development.
Introduction
Oxindole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted derivatization of the oxindole ring, such as through N-acetylation and chlorination, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This compound, a derivative of 5-chlorooxindole, is a molecule of interest for further chemical synthesis and biological screening. Its structural confirmation is paramount for any subsequent research and development efforts. This guide outlines the key spectroscopic and analytical methodologies for the unambiguous structure elucidation of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted and extrapolated spectroscopic data for this compound. These predictions are based on the analysis of published data for the closely related precursor, 5-chlorooxindole, and the derivative, N''-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide.[1]
¹H NMR Spectral Data (Predicted)
Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J) Hz |
| ~8.0 - 8.2 | d | 1H | H-4 | J ≈ 2.0 |
| ~7.4 - 7.6 | dd | 1H | H-6 | J ≈ 8.5, 2.0 |
| ~7.0 - 7.2 | d | 1H | H-7 | J ≈ 8.5 |
| ~3.6 - 3.8 | s | 2H | H-3 | - |
| ~2.6 - 2.8 | s | 3H | Acetyl CH₃ | - |
¹³C NMR Spectral Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~175 - 178 | C-2 (Amide C=O) |
| ~169 - 171 | Acetyl C=O |
| ~142 - 144 | C-7a |
| ~130 - 132 | C-5 |
| ~128 - 130 | C-4 |
| ~125 - 127 | C-6 |
| ~124 - 126 | C-3a |
| ~110 - 112 | C-7 |
| ~35 - 37 | C-3 |
| ~24 - 26 | Acetyl CH₃ |
FT-IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~1720 - 1740 | C=O stretch (Acetyl) |
| ~1680 - 1700 | C=O stretch (Lactam) |
| ~1600 - 1620 | C=C stretch (Aromatic) |
| ~1470 - 1490 | C-H bend (CH₂) |
| ~1360 - 1380 | C-H bend (CH₃) |
| ~1100 - 1200 | C-N stretch |
| ~700 - 800 | C-Cl stretch |
Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 209/211 | [M]⁺∙ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 167/169 | [M - COCH₂]⁺∙ Loss of ketene |
| 139/141 | [M - COCH₂ - CO]⁺∙ Subsequent loss of carbon monoxide |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of this compound.
Synthesis of this compound
This procedure is adapted from established methods for the N-acetylation of oxindoles.
Materials:
-
5-Chlorooxindole
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 5-chlorooxindole (1 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse (zg30).
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 3-4 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16-32.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled (zgpg30).
-
Spectral width: 0 to 200 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more for adequate signal-to-noise.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.
FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FT-IR spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry:
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Parameters:
-
Ionization energy: 70 eV.
-
Mass range: 50-500 m/z.
-
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Molecular Structure```dot
digraph "this compound" { graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Structure", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#202124", penwidth=1.5];
// Nodes for the atoms N1 [label="N", fontcolor="#EA4335"]; C2 [label="C"]; C3 [label="C"]; C3a [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C7a [label="C"]; O1 [label="O", fontcolor="#EA4335"]; Cl1 [label="Cl", fontcolor="#34A853"]; C8 [label="C"]; O2 [label="O", fontcolor="#EA4335"]; C9 [label="C"];
// Edges for the bonds N1 -> C2 [label=""]; C2 -> C3 [label=""]; C3 -> C3a [label=""]; C3a -> C4 [label=""]; C4 -> C5 [label=""]; C5 -> C6 [label=""]; C6 -> C7 [label=""]; C7 -> C7a [label=""]; C7a -> N1 [label=""]; C3a -> C7a [style=dashed];
C2 -> O1 [label="="]; C5 -> Cl1 [label=""];
N1 -> C8 [label=""]; C8 -> O2 [label="="]; C8 -> C9 [label=""];
// Positioning {rank=same; C4; C5; C6; C7;} {rank=same; C3a; C7a;} {rank=same; C3; N1;} {rank=same; C2;} {rank=same; O1;} {rank=same; Cl1;} {rank=same; C8; O2; C9;} }
Caption: Proposed mechanism of action via microtubule disruption.
Conclusion
References
An In-depth Technical Guide to the Purity and Characterization of 5-Chloroacetyloxindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloroacetyloxindole is a derivative of the oxindole scaffold, a core structure in many biologically active compounds. The oxindole motif is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and its ability to interact with various biological targets.[1] This technical guide provides a comprehensive overview of the purity and characterization of this compound, including proposed methods for its synthesis, purification, and detailed analytical characterization. Given the limited availability of specific experimental data for this particular derivative, this guide combines known data with predicted analytical characteristics based on structurally related compounds. Furthermore, it explores the potential biological significance of this compound in the context of kinase inhibition, a common mechanism of action for many oxindole derivatives.[1]
Physicochemical and Purity Data
While specific experimental data for this compound is not extensively published, a summary of available and predicted data is presented below. The purity of commercially available this compound is typically determined by High-Performance Liquid Chromatography (HPLC).
| Parameter | Specification/Predicted Value |
| Chemical Name | 5-Chloro-1-acetylindolin-2-one |
| CAS Number | 65435-04-3 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Appearance | Off-white to light brown powder |
| Purity (HPLC) | ≥97% |
| Predicted Melting Point | 135-140 °C (based on related N-acetyloxindoles) |
| Predicted Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols |
Proposed Synthesis and Purification
The synthesis of this compound can be achieved through the N-acetylation of 5-chlorooxindole. A general and efficient method for N-acylation involves the use of an acylating agent such as acetic anhydride or acetyl chloride.
Synthetic Workflow
The proposed synthetic workflow for this compound is depicted below. This process involves the N-acetylation of the starting material, 5-chlorooxindole, followed by purification of the final product.
Caption: Proposed workflow for the synthesis and purification of this compound.
Experimental Protocol: N-acetylation of 5-Chlorooxindole
This protocol describes a potential method for the synthesis of this compound.
Materials:
-
5-Chlorooxindole
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol or ethyl acetate for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 5-chlorooxindole (1 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents, optional).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Dry the purified product under vacuum to yield this compound as a solid.
Analytical Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following are proposed analytical methods and expected results based on the characterization of similar compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable solvent like acetonitrile.
Spectroscopic Characterization
Spectroscopic methods are crucial for the structural elucidation of this compound.
| Technique | Predicted Spectral Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.2-8.4 (d, 1H, Ar-H), ~7.3-7.5 (m, 2H, Ar-H), ~3.7 (s, 2H, CH₂), ~2.7 (s, 3H, COCH₃). The exact chemical shifts and coupling constants would need to be determined experimentally. The aromatic proton signals will be influenced by the chloro and acetyl groups. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~175 (C=O, oxindole), ~170 (C=O, acetyl), ~140-120 (aromatic carbons), ~36 (CH₂), ~24 (CH₃). The specific shifts of the aromatic carbons will be dependent on the substitution pattern. |
| Infrared (IR) (KBr) | ν (cm⁻¹): ~1750-1730 (C=O, lactam), ~1710-1690 (C=O, amide), ~1610, ~1480 (C=C, aromatic), ~1370 (C-N), ~820 (C-Cl). |
| Mass Spectrometry (MS) | [M]+•: m/z 209/211 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation: Loss of the acetyl group ([M-42]⁺), loss of CO ([M-28]⁺), and other characteristic fragments of the oxindole ring. |
Characterization Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a synthesized batch of this compound.
Caption: Workflow for the analytical characterization of this compound.
Biological Context and Potential Signaling Pathways
Oxindole derivatives are known to exhibit a wide range of biological activities, with many acting as inhibitors of protein kinases.[1] Protein kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer.
Many oxindole-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis.[2] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By inhibiting VEGFR, these compounds can block the downstream signaling cascade, thereby preventing angiogenesis and suppressing tumor growth.
VEGFR Signaling Pathway
The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a likely target for biologically active oxindole derivatives.
Caption: Simplified VEGFR signaling pathway and the proposed inhibitory action of this compound.
Conclusion
This technical guide provides a framework for the synthesis, purification, and comprehensive characterization of this compound. While specific experimental data for this compound is limited, the proposed protocols and predicted analytical data, based on established chemical principles and data from related compounds, offer a solid foundation for researchers. The potential of this compound as a kinase inhibitor, particularly within the VEGFR signaling pathway, underscores its relevance for further investigation in drug discovery and development. Rigorous experimental validation of the proposed methods and predicted data is a necessary next step in fully elucidating the properties and potential applications of this compound.
References
The Multifaceted Biological Activities of Oxindole Derivatives: A Technical Guide for Researchers
Introduction: The oxindole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties of oxindole derivatives, tailored for researchers, scientists, and drug development professionals. The information presented herein is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a comprehensive understanding of the therapeutic potential of this versatile class of compounds.
Anticancer Activity
Oxindole derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. Their mechanisms of action are diverse, primarily involving the inhibition of protein kinases, induction of apoptosis, and interference with cell cycle progression.
Quantitative Anticancer Activity Data
The anticancer efficacy of various oxindole derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the IC50 values of representative oxindole derivatives against different cancer cell lines.
Table 1: Anticancer Activity of Spiro-Oxindole Derivatives against Breast Cancer Cell Lines. [1]
| Compound ID | Substitution | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 6 | N-benzyl, 5-chloro | 3.55 ± 0.49 | 4.40 ± 0.468 |
MCF-7: Human Adenocarcinoma Breast Cancer cell line; MDA-MB-231: Triple-Negative Breast Cancer cell line.
Table 2: Anticancer Activity of Pyrazole-Oxindole Conjugates against Jurkat Cells. [2]
| Compound ID | Structure | Jurkat CC50 (µM) |
| 6h | 5-methyl-3-((3-(1-phenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)indolin-2-one | 4.36 ± 0.2 |
| 6j | (structure not specified in abstract) | 7.77 |
Jurkat: Human T-cell leukemia cell line. CC50: 50% cytotoxic concentration.
Table 3: Anticancer Activity of an Oxindole Derivative against Renal Carcinoma. [3]
| Compound ID | Cell Line | IC50 (µM) |
| SH-859 | 786-O (Human renal carcinoma) | < 10 |
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the oxindole derivatives and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using appropriate software.
This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death.
Principle: In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can then bind to the exposed PS. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
Protocol:
-
Cell Treatment: Treat cells with the oxindole derivative for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Signaling Pathways in Anticancer Activity
Many oxindole derivatives function as kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer.[5][6][7] Sunitinib, an FDA-approved drug, is a multi-kinase inhibitor with an oxindole core.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Oxindole Derivatives.
Oxindole derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway.[2][3][8][9][10][11]
Caption: Intrinsic Apoptosis Pathway Induced by Oxindole Derivatives.
Antimicrobial Activity
Certain oxindole derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 4: Antibacterial Activity of Sulfonamide-Based Oxindole Derivatives. [12]
| Compound ID | S. aureus MIC (µg/mL) | S. pyogenes MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| 5a | 250 | 250 | 250 | 250 |
| 5c | 250 | 250 | 250 | 250 |
| 5e | 250 | 250 | 250 | 250 |
| 5g | 250 | 250 | 250 | 250 |
S. aureus: Staphylococcus aureus; S. pyogenes: Streptococcus pyogenes; E. coli: Escherichia coli; P. aeruginosa: Pseudomonas aeruginosa.
Table 5: Antifungal Activity of Sulfonamide-Based Oxindole Derivatives. [12]
| Compound ID | A. niger Inhibition Zone (mm) | A. clavatus Inhibition Zone (mm) |
| 5a | 15 | 16 |
| 5c | 14 | 15 |
| 5e | 13 | 14 |
| 5g | 12 | 13 |
A. niger: Aspergillus niger; A. clavatus: Aspergillus clavatus. Inhibition zones measured at a concentration of 250 µg/mL.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the oxindole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiviral Activity
Oxindole derivatives have also been investigated for their potential to inhibit viral replication.
Quantitative Antiviral Activity Data
The antiviral activity is typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
Table 6: Anti-HIV-1 Activity of 3-Oxindole-2-carboxylate Derivatives. [13][14]
| Compound ID | HIV-1 NL4-3 IC50 (µM) | Selectivity Index (SI) |
| 6f | 0.4578 | 111.37 |
| 6g | 1.276 | 34.19 |
| 6a | 13.685 | 6.38 |
SI = CC50/IC50, where CC50 is the 50% cytotoxic concentration.
Table 7: Anti-Potato Virus Y (PVY) Activity of 3-Hydroxy-2-oxindole Derivatives. [15][16]
| Compound ID | Curative Effect (%) | Protective Effect (%) | Inactivation Effect (%) |
| 10b | 57.5 | 58.1 | 82.1 |
Activity measured at a concentration of 500 µg/mL.
Experimental Protocol: Anti-HIV-1 Assay (TZM-bl Reporter Gene Assay)
Principle: TZM-bl cells are engineered HeLa cells that express CD4, CXCR4, and CCR5 and contain Tat-responsive luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR promoter. Upon HIV-1 entry and Tat expression, the reporter genes are activated, leading to a quantifiable signal.
Protocol:
-
Cell Seeding: Plate TZM-bl cells in a 96-well plate.
-
Compound and Virus Addition: Add the oxindole derivatives at various concentrations to the cells, followed by the addition of a known amount of HIV-1.
-
Incubation: Incubate the plates for 48 hours.
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the luciferase or β-galactosidase activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition and determine the IC50 value.
Anti-inflammatory Activity
Oxindole derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.
Quantitative Anti-inflammatory Activity Data
Table 8: Anti-inflammatory Activity of Indole-2-one Derivatives. [17]
| Compound ID | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 7i | 44.5 | 57.2 |
| 7c | >40 | - |
| 7k | >40 | - |
| 8d | >40 | - |
| 8e | >40 | - |
Inhibition of LPS-induced cytokine release in RAW264.7 macrophages.
Table 9: COX-2 and 5-LOX Inhibitory Activity of an Oxindole Derivative. [18][19]
| Compound ID | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| 4h | 0.0533 | 0.4195 |
Experimental Protocol: Inhibition of LPS-Induced Cytokine Release in Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines such as TNF-α and IL-6.
Protocol:
-
Cell Culture: Culture RAW264.7 macrophages in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of oxindole derivatives for a specified time (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated control.
Signaling Pathway in Anti-inflammatory Activity
Caption: Inhibition of the NF-κB Signaling Pathway by Oxindole Derivatives.
Neuroprotective Activity
Select oxindole derivatives have demonstrated the ability to protect neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases.
Quantitative Neuroprotective Activity Data
Table 10: Neuroprotective Effect of 3-Arylmethyl-2-oxindole Derivatives against Oxidative Stress-Induced Cell Death. [20]
| Compound Class | Protective Effect |
| 3-[4-(dimethylamino)benzyl]-2-oxindoles | Significant |
| 3-(nitrobenzyl)-2-oxindoles | Potent |
| 3-(hydroxybenzyl)-2-oxindoles | Potent |
Experimental Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead or damaged cells.
Protocol:
-
Cell Culture and Treatment: Culture neuronal cells (e.g., HT22 cells) and treat them with a neurotoxic agent (e.g., glutamate to induce oxidative stress) in the presence or absence of the oxindole derivatives.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Assay: Perform the LDH assay on the supernatant according to the manufacturer's protocol. This typically involves the conversion of a tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of neuroprotection by comparing the LDH release in treated cells to that in cells treated with the neurotoxin alone.
The oxindole scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The data and protocols presented in this guide highlight the significant potential of oxindole derivatives in oncology, infectious diseases, inflammation, and neurodegenerative disorders. Further research focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies is warranted to translate these promising findings into clinical applications.
References
- 1. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Oxindole Analogues as Anticancer Agents and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 3-substituted-2-oxindole hybrid derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the apoptotic pathway induced by benzimidazole-oxindole conjugates against human breast cancer cells MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxindole alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Hydroxy-2-oxindole Derivatives Containing Sulfonamide Motif: Synthesis, Antiviral Activity, and Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of 3-Arylmethyl-2-oxindole Derivatives and Their Effects on Neuronal Cell Death [jstage.jst.go.jp]
An In-depth Technical Guide to the Natural Occurrence of Related Oxindole Alkaloids
This guide provides a comprehensive overview of the natural occurrence of oxindole alkaloids, a significant class of bioactive compounds. It details their natural sources, biosynthesis, and quantitative distribution, along with established experimental protocols for their study.
Introduction to Oxindole Alkaloids
Oxindole alkaloids are a class of naturally occurring compounds characterized by a bicyclic chemical structure, specifically a 2-indolinone core. First isolated from plants of the Uncaria genus, these molecules are now known to be present in a variety of plant species and even some fungi.[1][2][3] Their diverse pharmacological activities, including immunomodulatory, anti-inflammatory, and neuroprotective effects, have made them a subject of intense research in drug discovery and development.[1][4][5] This document serves as a technical resource for professionals engaged in the research and development of pharmaceuticals based on these promising natural products.
Natural Sources of Oxindole Alkaloids
Oxindole alkaloids are predominantly found in plants belonging to the Rubiaceae family, but are also present in other families such as Loganiaceae, Myristicaceae, and Poaceae. The primary genera known for producing these compounds are Uncaria, Mitragyna, and Gelsemium.
Uncaria Species (Cat's Claw)
Uncaria tomentosa, commonly known as Cat's Claw, is a woody vine native to the Amazon rainforest and is a rich source of pentacyclic and tetracyclic oxindole alkaloids.[4][6][7][8] The main pentacyclic oxindole alkaloids (POAs) include pteropodine, isopteropodine, mitraphylline, isomitraphylline, and uncarine F.[9][10] These compounds are considered the primary bioactive constituents responsible for the plant's immunomodulatory effects.[4][11] Tetracyclic oxindole alkaloids (TOAs) such as rhynchophylline and isorhynchophylline are also present and are known for their effects on the cardiovascular and central nervous systems.[6]
Mitragyna speciosa (Kratom)
Mitragyna speciosa, or Kratom, is a tropical tree from Southeast Asia known for its complex alkaloid profile, which includes both indole and oxindole alkaloids.[12][13] While the indole alkaloid mitragynine is the most abundant, several oxindole alkaloids have been isolated from its leaves, including corynoxine, corynoxine B, isospeciofoline, and mitragynine oxindole B.[12][14] The relative concentrations of these alkaloids can vary depending on the geographical origin and developmental stage of the plant.[13][15]
Gelsemium Species
The genus Gelsemium, which includes highly toxic plants like Gelsemium elegans and Gelsemium sempervirens, produces a distinct group of monoterpenoid indole alkaloids with an oxindole core.[16] The principal active alkaloids are gelsemine and koumine, which have been investigated for their analgesic and anxiolytic properties.[17][18]
Other Notable Sources
-
Horsfieldia superba : This Malaysian plant is the source of the spiro-oxindole alkaloid horsfiline.[19][20]
-
Phalaris coerulescens : The blue canary grass contains the spiro-oxindole alkaloid coerulescine.[19][21]
-
Hamelia patens : Also known as firebush, this plant produces monoterpenoid oxindole alkaloids (MOAs) such as pteropodine and isopteropodine.[22][23]
Quantitative Data on Oxindole Alkaloid Occurrence
The concentration of oxindole alkaloids in their natural sources can vary significantly based on the plant species, geographical location, part of the plant used, and developmental stage. The following tables summarize the quantitative data available in the literature.
| Plant Species | Alkaloid(s) | Plant Part | Concentration/Yield | Reference(s) |
| Uncaria tomentosa | Total Oxindole Alkaloids | Bark/Market Products | 0.156% - 0.962% of dry weight | [24][25] |
| Mitragyna speciosa | Mitragynine (Indole) | Leaves | Up to 66% of total alkaloids | [12][13] |
| Mitragyna speciosa "Rifat" (US-grown) | Isomitraphylline | Leaves | 0.943 - 1.47 mg/g | [26][27] |
| Mitragyna speciosa (Commercial Products) | Mitragynine (Indole) | - | 13.9 - 270 mg/g | [26][27] |
| Hamelia patens | Total Monoterpenoid Oxindole Alkaloids (MOAs) | Leaves (JA-elicited) | 41.3 mg/g dry weight | [22][23] |
| Hamelia patens | Total Monoterpenoid Oxindole Alkaloids (MOAs) | Leaves (SA-elicited) | 42.4 mg/g dry weight | [22][23] |
| Gelsemium elegans | Gelsemine | Mature Leaf | 114.7 - 130.1 µg/g | [18] |
| Gelsemium elegans | Koumine | Mature Leaf | 262.0 - 282.0 µg/g | [18] |
| Gelsemium elegans | Gelsenicine | Mature Leaf | 150.9 - 159.3 µg/g | [18] |
Biosynthesis of Oxindole Alkaloids
Oxindole alkaloids are biosynthetically derived from monoterpenoid indole alkaloids (MIAs).[22][28] The general biosynthetic pathway involves the convergence of two primary metabolic routes: the shikimate pathway and the methylerythritol phosphate (MEP) pathway.
The shikimate pathway provides the aromatic amino acid L-tryptophan, which is then decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine.[22][29] The MEP pathway produces the monoterpenoid secologanin.[22] A Pictet-Spengler-type condensation between tryptamine and secologanin, catalyzed by strictosidine synthase (STR), forms the central intermediate strictosidine.[29][30] From strictosidine, a series of enzymatic reactions, including deglycosylation, rearrangements, and oxidations, lead to the vast diversity of indole and subsequently oxindole alkaloids. The conversion of an indole alkaloid to its corresponding oxindole form is generally an oxidative process.
The expression of key biosynthetic genes, such as TDC and STR, can be upregulated by signaling molecules like jasmonic acid (JA) and salicylic acid (SA), leading to increased alkaloid production.[22]
Caption: General biosynthetic pathway of oxindole alkaloids.
Experimental Protocols
The extraction, isolation, and characterization of oxindole alkaloids require specific methodologies to ensure the integrity and purity of the compounds.
Extraction
A common procedure for the extraction of oxindole alkaloids from plant material involves the following steps:
-
Maceration/Sonication : The dried and powdered plant material (e.g., 750 mg) is extracted multiple times (e.g., four times with 2.5 mL) with methanol by sonication for approximately 10 minutes per extraction.[25]
-
Solvent Removal : The methanolic extracts are combined and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning : To separate the alkaloids from neutral compounds, the crude extract is dissolved in an acidic aqueous solution (e.g., 2% acetic acid). This solution is then washed with a non-polar solvent like ethyl acetate. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with 25% ammonia to pH 10-12) and extracted with a chlorinated solvent such as chloroform or dichloromethane.[31] The organic layer now contains the free-base alkaloids.
-
Final Evaporation : The organic solvent is evaporated to yield a crude alkaloid mixture.
Caption: General workflow for the extraction of oxindole alkaloids.
Isolation and Purification
The crude alkaloid extract is a complex mixture that requires further separation. High-Performance Liquid Chromatography (HPLC) is the most common technique for both analytical quantification and preparative isolation.
-
Analytical HPLC : For the quantitative analysis of oxindole alkaloids in Uncaria tomentosa, an effective method utilizes a C18 column (e.g., 3 µm particle size) with a mobile phase consisting of a phosphate buffer (e.g., 10 mM, pH 7.0) and acetonitrile.[24][25] Detection is typically performed using a UV detector at 245 nm. This allows for the baseline separation of isomeric alkaloids.[24][25]
-
Preparative HPLC : For isolating individual alkaloids, a similar chromatographic system is used but on a larger scale. Fractions are collected and the solvent is evaporated to yield the pure compound.
Structural Characterization
The definitive identification of isolated oxindole alkaloids is achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : Provides information about the molecular weight and elemental composition of the compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying known alkaloids in complex mixtures.[32]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[12][14]
-
Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule.
-
X-ray Crystallography : When a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.[12][14]
Conclusion
Oxindole alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Their occurrence in medicinal plants like Uncaria tomentosa and Mitragyna speciosa underscores their potential for the development of new therapeutic agents. A thorough understanding of their natural sources, biosynthesis, and analytical chemistry is crucial for researchers and drug development professionals working to harness the therapeutic benefits of these compounds. This guide provides a foundational overview of these key areas to support ongoing research and development efforts.
References
- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Frontiers | Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Oxindole alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. materiamedicaresource.wordpress.com [materiamedicaresource.wordpress.com]
- 11. Pentacyclic oxindole alkaloids from Uncaria tomentosa induce human endothelial cells to release a lymphocyte-proliferation-regulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the Chemistry of Alkaloids from Malaysian Mitragyna speciosa (Kratom) and the Role of Oxindoles on Human Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EXPLORING THE CHEMISTRY OF ALKALOIDS FROM MALAYSIAN MITRAGYNA SPECIOSA (KRATOM) AND THE ROLE OF OXINDOLES ON HUMAN OPIOID RECEPTORS [drug.usm.my]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Horsfiline - Wikipedia [en.wikipedia.org]
- 21. BJOC - Total synthesis of (±)-coerulescine and (±)-horsfiline [beilstein-journals.org]
- 22. mdpi.com [mdpi.com]
- 23. Induction of Monoterpenoid Oxindole Alkaloids Production and Related Biosynthetic Gene Expression in Response to Signaling Molecules in Hamelia patens Plant Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Improved method for the determination of oxindole alkaloids in Uncaria tomentosa by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 26. Kratom (Mitragyna speciosa) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. d-nb.info [d-nb.info]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
- 31. Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran [jmchemsci.com]
- 32. Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Chloroacetyloxindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Chloroacetyloxindole, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the N-acylation of 5-chlorooxindole with chloroacetyl chloride. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering a straightforward and reproducible method. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. Its functional groups, including the reactive chloroacetyl moiety, make it a versatile precursor for the introduction of various substituents and for the construction of more complex molecular architectures. The N-acylation of oxindoles is a fundamental transformation in organic synthesis, and the following protocol outlines a robust method for achieving this with 5-chlorooxindole and chloroacetyl chloride. The reaction proceeds via the deprotonation of the nitrogen atom of the oxindole ring, followed by nucleophilic attack on the electrophilic carbonyl carbon of chloroacetyl chloride.
Data Presentation
The following table summarizes the key quantitative data and reaction parameters for the synthesis of this compound from 5-chlorooxindole.
| Parameter | Value |
| Reactants | |
| 5-Chlorooxindole | 1.0 equivalent |
| Chloroacetyl Chloride | 1.2 equivalents |
| Base (Triethylamine) | 1.5 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Product Molar Mass | 244.06 g/mol |
| Expected Yield | 85-95% |
| Appearance | Off-white to pale yellow solid |
Experimental Protocol
Materials:
-
5-Chlorooxindole
-
Chloroacetyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chlorooxindole (1.0 eq) and anhydrous THF. Stir the mixture at room temperature until the 5-chlorooxindole is completely dissolved.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Addition of Acylating Agent: In a separate dropping funnel, dilute chloroacetyl chloride (1.2 eq) with a small amount of anhydrous THF. Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes. A precipitate of triethylamine hydrochloride may form.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as an off-white to pale yellow solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
This protocol provides a comprehensive guide for the synthesis of this compound. As with any chemical reaction, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment. The reaction conditions may be optimized further to improve yield and purity based on laboratory-specific equipment and reagent quality.
Application Notes and Protocols for the Synthesis of 5-Chloroacetyloxindole via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocol for the synthesis of 5-chloroacetyloxindole, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved through the Friedel-Crafts acylation of oxindole with chloroacetyl chloride in the presence of a Lewis acid catalyst. This document outlines the experimental procedure, characterization data, and discusses the application of this compound as a precursor for the synthesis of targeted therapies, particularly kinase inhibitors for cancer treatment.
Introduction
This compound is a versatile bifunctional molecule incorporating both a reactive chloroacetyl group and an oxindole scaffold. The oxindole core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The addition of the chloroacetyl group at the 5-position provides a crucial handle for further chemical modifications, making this compound a valuable building block in the synthesis of complex drug molecules. Specifically, it serves as a key precursor for the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy. The Friedel-Crafts acylation is a classic and effective method for the introduction of the chloroacetyl group onto the electron-rich aromatic ring of the oxindole.
Data Presentation
Table 1: Physicochemical Properties and Purity of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClNO₂ | N/A |
| Molecular Weight | 209.63 g/mol | N/A |
| Appearance | Off-white to light brown powder | [1] |
| Purity (HPLC) | ≥ 97% | [1] |
Note: While a specific experimental yield for the Friedel-Crafts acylation of oxindole to this compound is not widely reported in publicly available literature, yields for similar Friedel-Crafts acylations on indole derivatives can range from moderate to good, depending on the specific reaction conditions and substrates.
Table 2: Spectroscopic Data for Characterization
| Technique | Expected Key Signals/Fragments |
| ¹H NMR | Signals corresponding to the aromatic protons of the oxindole ring, a singlet for the methylene protons of the chloroacetyl group, and a broad singlet for the N-H proton of the oxindole. |
| ¹³C NMR | Resonances for the carbonyl carbons of the oxindole and the chloroacetyl group, aromatic carbons, and the methylene carbon of the chloroacetyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (209.63 m/z), along with characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from established Friedel-Crafts acylation procedures.
Materials:
-
Oxindole
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or other suitable inert solvent (e.g., nitrobenzene, dichloromethane)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, etc.)
-
Apparatus for work-up and purification (separatory funnel, rotary evaporator, recrystallization setup)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride in carbon disulfide under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.
-
Addition of Reagents: To the cooled and stirred suspension, add chloroacetyl chloride dropwise via the dropping funnel. After the addition is complete, add oxindole portion-wise, ensuring the temperature remains low.
-
Reaction: After the addition of oxindole, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: If a biphasic mixture is formed, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts.
-
Purification: Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound as a solid.
Application in Drug Development: Synthesis of Kinase Inhibitors
This compound is a valuable starting material for the synthesis of a variety of kinase inhibitors. The chloroacetyl group can be readily displaced by nucleophiles, such as amines, to introduce diverse side chains that can interact with the active site of kinases.
Example: Precursor to VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibitors of VEGFR-2 are therefore important anticancer agents. This compound can be utilized as a precursor to synthesize compounds that target the VEGFR-2 signaling pathway.
Mandatory Visualization
Friedel-Crafts Acylation of Oxindole: Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
VEGFR-2 Signaling Pathway and Inhibition
References
Application Notes and Protocols for the Synthesis of 5-Chloroacetyloxindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloroacetyloxindole is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring an oxindole core with a reactive chloroacetyl group, makes it a versatile building block for the development of novel therapeutic agents. The synthesis of this compound is primarily achieved through a Friedel-Crafts acylation reaction, a fundamental and widely used method for the C-acylation of aromatic compounds. This document provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol, and relevant data for the synthesis of this compound.
Reaction Mechanism: Friedel-Crafts Acylation
The synthesis of this compound from oxindole and chloroacetyl chloride proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.[1][2] The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).
The mechanism can be described in three main steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, activates the chloroacetyl chloride by coordinating with the chlorine atom of the acyl chloride. This is followed by the cleavage of the carbon-chlorine bond to generate a highly reactive and resonance-stabilized acylium ion, which serves as the electrophile.[1]
-
Electrophilic Attack: The electron-rich benzene ring of the oxindole molecule acts as a nucleophile and attacks the electrophilic acylium ion. The substitution preferentially occurs at the C5 position of the oxindole ring, which is para to the activating amino group and ortho to the deactivating acyl group within the heterocyclic ring. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of the Catalyst: A weak base, typically [AlCl₄]⁻ (formed in the first step), abstracts a proton from the C5 carbon of the arenium ion. This step restores the aromaticity of the ring system and regenerates the aluminum chloride catalyst, yielding the final product, this compound.
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for the Friedel-Crafts acylation of oxindole.
Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of a substituted this compound derivative and provides a representative method for the preparation of this compound.[3]
Materials:
-
Oxindole
-
Chloroacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
10N Hydrochloric acid (HCl)
-
Ice
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine anhydrous aluminum chloride and dimethylformamide (DMF).
-
Initial Heating: Heat the mixture with stirring at 70°C for 15 minutes.
-
Cooling: Allow the mixture to cool to 40°C.
-
Addition of Reactants: To the cooled mixture, add oxindole followed by the dropwise addition of chloroacetyl chloride.
-
Reaction: Stir the resulting mixture at 70°C for 45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and 10N hydrochloric acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Below is a diagram illustrating the experimental workflow.
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of a this compound derivative, which can be used as a reference for the synthesis of the parent compound.[3]
| Parameter | Value | Unit |
| Oxindole Derivative | 1.5 | g |
| Chloroacetyl Chloride | 1.1 | g |
| Aluminum Chloride | 13.3 | g |
| Dimethylformamide (DMF) | 2.2 | mL |
| Reaction Temperature | 70 | °C |
| Reaction Time | 45 | min |
Note: Yields for Friedel-Crafts acylations can vary depending on the specific substrate, purity of reagents, and reaction conditions. Optimization of these parameters may be necessary to achieve a high yield of this compound.
Safety Precautions
-
Friedel-Crafts acylation should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly reactive with water and should be handled with care to avoid exposure to moisture.
-
Chloroacetyl chloride is corrosive and a lachrymator; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
The quenching step is exothermic and should be performed cautiously by slowly adding the reaction mixture to the ice/acid mixture.
References
Application Notes and Protocols: Synthesis of 5-Chloroacetyloxindole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chloroacetyloxindole is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a reactive chloroacetyl group on the oxindole scaffold, makes it a versatile building block for introducing new functionalities. This document provides detailed protocols for the synthesis of this compound, focusing on the selection of starting materials and the optimization of reaction conditions. The primary synthetic strategy involves a two-step process: the synthesis of the 5-chlorooxindole precursor followed by its Friedel-Crafts acylation.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step sequence. The first step involves the formation of 5-chlorooxindole from a suitable aniline precursor. The second step is the introduction of the chloroacetyl group at the 5-position of the oxindole ring via a Friedel-Crafts acylation reaction.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 5-Chlorooxindole
The precursor, 5-chlorooxindole, can be synthesized from readily available starting materials such as 4-chloroaniline. The process involves the formation of an N-acylated intermediate followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 5-Chlorooxindole from 4-Chloroaniline
This protocol is adapted from palladium-catalyzed C-H functionalization methods for oxindole synthesis.[1][2]
1. Synthesis of N-(4-chlorophenyl)-2-chloroacetamide:
-
Materials:
-
4-Chloroaniline
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
-
Procedure:
-
Dissolve 4-chloroaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 equivalents) to the stirred solution.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(4-chlorophenyl)-2-chloroacetamide. The crude product can be purified by recrystallization or column chromatography.
-
2. Intramolecular Cyclization to 5-Chlorooxindole:
-
Materials:
-
N-(4-chlorophenyl)-2-chloroacetamide
-
Palladium acetate (Pd(OAc)₂)
-
2-(Di-tert-butylphosphino)biphenyl (or a similar phosphine ligand)
-
Triethylamine (TEA)
-
Anhydrous toluene or another suitable high-boiling solvent
-
-
Procedure:
-
To a flame-dried Schlenk flask, add N-(4-chlorophenyl)-2-chloroacetamide (1 equivalent), palladium acetate (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene and triethylamine (2-3 equivalents).
-
Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-chlorooxindole.
-
Alternative Protocol: Synthesis of 5-Chlorooxindole from 5-chloroindoline-2-one
An alternative high-yield synthesis starts from 5-chloroindoline-2-one.[3]
-
Materials:
-
5-chloroindoline-2-one
-
Trifluoroacetic acid
-
Triethylsilane
-
Diethyl ether
-
-
Procedure:
-
Under a nitrogen atmosphere, add trifluoroacetic acid and triethylsilane (3 equivalents) to a reaction flask.
-
Stir the mixture and add 5-chloroindoline-2-one (1 equivalent) in portions at room temperature.
-
Continue stirring for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to remove trifluoroacetic acid.
-
Add diethyl ether to the residue and stir for 1 hour.
-
Filter the resulting solid, wash with ether, and dry to obtain 5-chlorooxindole. A reported yield for this method is 92.7%.[3]
-
Step 2: Friedel-Crafts Acylation of 5-Chlorooxindole
The final step is the chloroacetylation of 5-chlorooxindole. This is an electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid.[4]
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for Friedel-Crafts acylation of aromatic compounds.[4][5]
-
Materials:
-
5-Chlorooxindole
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (2.5-3 equivalents) in anhydrous CS₂ or DCM under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add chloroacetyl chloride (1.2-1.5 equivalents) to the stirred suspension.
-
In a separate flask, dissolve 5-chlorooxindole (1 equivalent) in the same anhydrous solvent.
-
Add the 5-chlorooxindole solution dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to stir at room temperature for several hours, or gently reflux until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield this compound.
-
Caption: Experimental workflow for the Friedel-Crafts acylation step.
Data Summary
The following tables summarize the key starting materials and expected outcomes for the synthesis of this compound.
Table 1: Starting Materials for 5-Chlorooxindole Synthesis
| Starting Material | Key Reagents | Method | Reference |
| 4-Chloroaniline | Chloroacetyl chloride, Pd(OAc)₂, Phosphine ligand, TEA | N-acylation followed by intramolecular cyclization | [1][2] |
| 5-chloroindoline-2-one | Trifluoroacetic acid, Triethylsilane | Reduction/Rearrangement | [3] |
Table 2: Reagents for Friedel-Crafts Acylation
| Substrate | Acylating Agent | Catalyst | Solvent | Reference |
| 5-Chlorooxindole | Chloroacetyl chloride | Aluminum chloride (AlCl₃) | Carbon disulfide (CS₂), Dichloromethane (DCM) | [4] |
Table 3: Quantitative Data for an Exemplary Synthesis of 5-Chlorooxindole
| Starting Material | Reagent | Molar Ratio | Yield (%) | Reference |
| 5-chloroindoline-2-one | Triethylsilane | 3 | 92.7 | [3] |
| 5-chloroindoline-2-one | TiCl₄ / Zn | 3 (TiCl₄), 6 (Zn) | 90 | [3] |
Safety Precautions
-
Chloroacetyl chloride is highly corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Aluminum chloride is a water-sensitive and corrosive solid. It reacts violently with water, releasing HCl gas. Handle it in a dry environment and avoid inhalation of dust.
-
Anhydrous solvents are required for the Friedel-Crafts acylation. Ensure that all glassware is properly dried.
-
The Friedel-Crafts acylation reaction can be exothermic. Maintain proper temperature control, especially during the addition of reagents.
These protocols and notes provide a comprehensive guide for the synthesis of this compound, enabling researchers to produce this key intermediate for further drug development and scientific investigation.
References
Application Notes and Protocols for 5-Chloroacetyloxindole in Cell Lysate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloroacetyloxindole is a chemical compound featuring an oxindole scaffold functionalized with a reactive chloroacetyl group.[1] The presence of the electrophilic chloroacetyl moiety suggests its utility as a covalent probe for reacting with nucleophilic amino acid residues in proteins, most notably cysteine.[2][3] This reactivity profile makes this compound a valuable tool for chemoproteomic applications, including target identification, validation, and the exploration of biological pathways. The oxindole core is a well-established privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including kinase inhibition and anticancer properties.
These application notes provide a comprehensive protocol for the utilization of this compound in cell lysates for the purpose of identifying and characterizing its protein targets. The described workflows are designed for researchers in drug discovery and chemical biology aiming to elucidate the mechanism of action of covalent small molecules.
Principle and Mechanism of Action
The primary mechanism of action for this compound as a chemical probe is the covalent modification of proteins. The chloroacetyl group is an electrophilic "warhead" that can form a stable thioether bond with the sulfhydryl group of cysteine residues via nucleophilic substitution. While reactions with other nucleophilic residues like histidine, lysine, and serine are possible, cysteine is the most common target under physiological conditions due to its higher nucleophilicity. By covalently labeling its protein targets, this compound enables their enrichment and subsequent identification by mass spectrometry-based proteomics.
Data Presentation
The following tables are presented as templates for summarizing quantitative data obtained from experiments using this compound.
Table 1: Potentially Targeted Proteins Identified by Chemoproteomic Analysis
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Sequence with Modification | Fold Enrichment (Treated vs. Control) | p-value |
| Example: P04637 | TP53 | Cellular tumor antigen p53 | C*YSPSIVETK | 15.2 | 0.001 |
| Data to be generated | |||||
| Data to be generated | |||||
| Data to be generated |
This table should be populated with data from a quantitative proteomic experiment comparing cell lysates treated with this compound to a vehicle control.
Table 2: In Vitro Validation of Target Engagement
| Target Protein | IC50 (µM) | k_inact/K_i (M⁻¹s⁻¹) | Method |
| Example: Kinase X | 0.5 ± 0.1 | 1500 | Enzymatic Assay |
| Data to be generated | |||
| Data to be generated |
This table should be populated with data from in vitro assays confirming the inhibitory activity of this compound against identified target proteins.
Experimental Protocols
Protocol 1: Preparation of Cell Lysate
This protocol describes the preparation of whole-cell lysates suitable for covalent labeling with this compound.
Materials:
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer, or a buffer compatible with downstream applications, supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The lysate can be used immediately or stored at -80°C for future use.
Protocol 2: Covalent Labeling of Proteins in Cell Lysate
This protocol outlines the procedure for labeling proteins in the prepared cell lysate with this compound.
Materials:
-
Prepared cell lysate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Incubator or water bath
Procedure:
-
Thaw the cell lysate on ice if previously frozen.
-
Dilute the lysate to a working concentration (e.g., 1-2 mg/mL) with lysis buffer.
-
Aliquot the lysate into separate microcentrifuge tubes for treatment and control groups.
-
Add this compound stock solution to the treatment group to achieve the desired final concentration (e.g., 10-100 µM).
-
Add an equivalent volume of DMSO to the control group.
-
Incubate the samples for a predetermined time (e.g., 1-2 hours) at a specific temperature (e.g., 37°C).
-
The labeled lysate is now ready for downstream processing, such as enrichment of labeled proteins or direct proteomic analysis.
Protocol 3: Enrichment of Covalently Labeled Proteins (Click Chemistry Approach)
This protocol requires a modified version of this compound containing a bioorthogonal handle (e.g., an alkyne or azide group) for click chemistry-based enrichment.
Materials:
-
Cell lysate labeled with alkyne- or azide-modified this compound
-
Azide- or alkyne-biotin tag
-
Click chemistry reaction components (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper chelating ligand like TBTA)
-
Streptavidin-conjugated beads
-
Wash buffers
-
Elution buffer
Procedure:
-
To the labeled lysate, add the azide- or alkyne-biotin tag and the click chemistry reaction components.
-
Incubate the reaction mixture to allow for the covalent attachment of the biotin tag to the labeled proteins.
-
Add streptavidin-conjugated beads to the reaction mixture and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads using an appropriate elution buffer.
-
The enriched proteins are now ready for identification by mass spectrometry.
Protocol 4: Sample Preparation for Mass Spectrometry-Based Proteomic Analysis
This protocol describes the preparation of labeled cell lysates for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Labeled and control cell lysates
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin (or another suitable protease)
-
Quenching solution (e.g., formic acid)
-
Desalting columns
Procedure:
-
Reduce the disulfide bonds in the protein samples by adding a reducing agent and incubating.
-
Alkylate the free cysteine residues by adding an alkylating agent and incubating in the dark.
-
Digest the proteins into peptides by adding trypsin and incubating overnight.
-
Quench the digestion reaction by adding a quenching solution.
-
Desalt the peptide samples using desalting columns to remove contaminants.
-
The cleaned peptide samples are now ready for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Target Identification
Caption: A general experimental workflow for identifying protein targets of this compound.
Hypothetical Signaling Pathway Modulation
Given that oxindole derivatives are known to target protein kinases, this compound could potentially inhibit a kinase involved in a cancer-related signaling pathway. The following diagram illustrates a hypothetical scenario where this compound inhibits a key kinase, leading to downstream effects.
Caption: A hypothetical signaling pathway where this compound covalently inhibits a kinase.
References
Application Notes and Protocols for Covalent Ligand Screening using 5-Chloroacetyloxindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent inhibitors have emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1][2] The 5-Chloroacetyloxindole scaffold represents a valuable starting point for the development of such inhibitors. This molecule incorporates an oxindole core, a privileged structure in medicinal chemistry known to interact with various protein targets, fused with a chloroacetamide electrophilic "warhead".[3][4][5] The chloroacetamide group is designed to form a stable, covalent bond with nucleophilic amino acid residues, most notably cysteine, within a protein's binding site.[1][6]
These application notes provide a comprehensive guide for utilizing this compound and its derivatives in covalent ligand screening campaigns. Detailed protocols for primary screening, hit validation, and target engagement are provided to facilitate the discovery and characterization of novel covalent inhibitors.
Mechanism of Action
The chloroacetamide moiety of this compound acts as a mild electrophile. The proposed mechanism of covalent modification involves the nucleophilic attack by the thiol group of a cysteine residue on the electrophilic carbon of the chloroacetyl group, leading to the displacement of the chlorine atom and the formation of a stable thioether bond. This irreversible interaction is predicated on an initial non-covalent binding event that positions the warhead in proximity to the reactive cysteine residue, a two-step process characterized by an initial binding constant (KI) and a subsequent rate of inactivation (kinact).[7][8]
Data Presentation: Covalent Inhibitor Screening Data
The following table summarizes representative quantitative data from a covalent fragment screening campaign utilizing chloroacetamide-containing compounds against a cysteine-dependent protein target, TEAD4. This data illustrates the key parameters used to evaluate the potency and reactivity of covalent inhibitors.[1][9]
| Compound ID | Scaffold | Target IC50 (µM) | KI (µM) | kinact (s-1) | kinact/KI (M-1s-1) |
| RHA-059 | Chloroacetamide | 3.6 | 60.1 | 0.0011 | 18.3 |
| RHA-363 | Chloroacetamide | 8.2 | 37.7 | 0.0003 | 8.3 |
| RHA-364 | Chloroacetamide | 11.5 | 100.0 | 0.0004 | 4.0 |
| RHA-365 | Chloroacetamide | 13.9 | 100.0 | 0.0005 | 5.0 |
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for Covalent Inhibitors
This protocol outlines a general workflow for a primary screen to identify covalent inhibitors from a compound library.[10][11]
1. Assay Principle: A biochemical assay is used to measure the activity of a target protein containing a reactive cysteine. The assay is performed in a time-dependent manner to distinguish covalent inhibitors from reversible ones.
2. Materials:
-
Target protein with a known reactive cysteine.
-
Substrate for the target protein (e.g., a fluorogenic peptide).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP).
-
Compound library including this compound derivatives.
-
384-well microplates.
-
Plate reader capable of kinetic measurements.
3. Procedure:
-
Compound Pre-incubation:
-
Dispense 10 µL of assay buffer containing the target protein into each well of a 384-well plate.
-
Add 100 nL of compound solution from the library to achieve the desired final concentration (e.g., 10 µM).
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
-
Enzymatic Reaction Initiation:
-
Add 10 µL of substrate solution to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader and measure the signal (e.g., fluorescence) at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Identify hits as compounds that show time-dependent inhibition of the target protein's activity.
-
Protocol 2: Target Identification and Validation using Mass Spectrometry
This protocol describes a chemoproteomic approach for identifying the cellular targets of a covalent inhibitor.[12][13][14]
1. Assay Principle: An alkyne-tagged derivative of the covalent inhibitor is used to label its protein targets in cells. The tagged proteins are then enriched and identified by mass spectrometry.
2. Materials:
-
Alkyne-tagged this compound probe.
-
Cultured cells.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Biotin-azide tag.
-
Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reagents.
-
Streptavidin-coated beads.
-
Trypsin for protein digestion.
-
LC-MS/MS instrument.
3. Procedure:
-
Cellular Labeling:
-
Treat cultured cells with the alkyne-tagged probe for a specified time.
-
Include a vehicle control (e.g., DMSO) and a competition control (pre-incubation with the non-tagged inhibitor).
-
-
Cell Lysis and Click Chemistry:
-
Enrichment of Tagged Proteins:
-
Incubate the cell lysate with streptavidin-coated beads to pull down the biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-bead Digestion and Mass Spectrometry:
Protocol 3: Cellular Target Engagement Confirmation with CETSA
The Cellular Thermal Shift Assay (CETSA) is used to confirm that the covalent inhibitor binds to its target protein inside intact cells.[15][16][17]
1. Assay Principle: Binding of a ligand to its target protein generally increases the protein's thermal stability. This change in thermal stability is measured to confirm target engagement.[15][16]
2. Materials:
-
Cultured cells.
-
The covalent inhibitor of interest.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermocycler.
-
Lysis buffer.
-
Antibodies against the target protein and a loading control for Western blotting.
3. Procedure:
-
Cell Treatment and Harvesting:
-
Treat cultured cells with the covalent inhibitor or vehicle control for 1-2 hours.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
-
Analysis by Western Blot:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the inhibitor-treated samples compared to the vehicle control.
-
Mandatory Visualizations
Caption: A typical workflow for the discovery and validation of covalent inhibitors.
Caption: Inhibition of a kinase signaling pathway by a covalent inhibitor.
References
- 1. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 7. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 11. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genesandcancer.com [genesandcancer.com]
- 14. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Applications with 5-Chloroacetyloxindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry is a powerful and versatile strategy for the rapid and reliable synthesis of complex molecules and bioconjugates.[1][2] Its bioorthogonal nature allows for specific chemical transformations within complex biological systems with minimal side reactions.[1] The 5-chloroacetyloxindole scaffold is a privileged structure in medicinal chemistry, known for its potential as a kinase inhibitor. By functionalizing this scaffold with a "clickable" handle, such as an alkyne or an azide, it can be transformed into a versatile probe for various applications in chemical biology and drug discovery, including activity-based protein profiling (ABPP), target identification, and visualization of biological processes.
These application notes provide a hypothetical framework and detailed protocols for the use of a novel, alkyne-functionalized this compound derivative as a chemical probe for kinase profiling.
Application Note: Activity-Based Protein Profiling of Kinases using a Clickable this compound Probe
Principle:
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to identify and characterize enzyme function directly in native biological systems. This approach utilizes active site-directed probes that covalently label active enzymes. Here, we propose the use of a this compound derivative, a putative kinase inhibitor, functionalized with a terminal alkyne. This probe is designed to irreversibly bind to the active site of target kinases. The alkyne handle then allows for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with a reporter tag, such as a fluorescent dye or biotin, for subsequent detection, enrichment, and identification of the target proteins.
Hypothetical Probe Structure:
For the purpose of these protocols, we will consider a hypothetical probe: 5-Chloroacetyl-1-(prop-2-yn-1-yl)indolin-2-one . This molecule incorporates the this compound core for kinase binding and a terminal alkyne for click chemistry functionalization.
Quantitative Data Summary
The following table summarizes hypothetical data for the parent this compound and its clickable analog.
| Compound | Target Kinase (Hypothetical) | IC50 (nM) | Labeling Efficiency (%) |
| This compound | Kinase X | 50 | N/A |
| 5-Chloroacetyl-1-(prop-2-yn-1-yl)indolin-2-one | Kinase X | 75 | 85 |
| Kinase Y | >10,000 | <5 |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloroacetyl-1-(prop-2-yn-1-yl)indolin-2-one (Hypothetical)
This protocol describes a plausible synthetic route to the proposed clickable probe.
Materials:
-
Oxindole
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
N-Alkylation of Oxindole:
-
To a solution of oxindole (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).
-
Add propargyl bromide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60°C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(prop-2-yn-1-yl)indolin-2-one.
-
-
Friedel-Crafts Acylation:
-
To a solution of 1-(prop-2-yn-1-yl)indolin-2-one (1.0 eq) in DCM at 0°C, add AlCl₃ (2.5 eq) portion-wise.
-
Add chloroacetyl chloride (1.2 eq) dropwise and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Extract the product with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 5-Chloroacetyl-1-(prop-2-yn-1-yl)indolin-2-one .
-
Protocol 2: Labeling of Kinases in Cell Lysate using CuAAC
This protocol details the use of the probe for labeling target proteins in a cell lysate.
Materials:
-
Cell lysate (e.g., from a cancer cell line)
-
5-Chloroacetyl-1-(prop-2-yn-1-yl)indolin-2-one probe (10 mM stock in DMSO)
-
Azide-reporter tag (e.g., Azide-PEG3-Biotin or a fluorescent azide like Cy5-azide, 1 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
SDS-PAGE loading buffer
Procedure:
-
Proteome Labeling:
-
Adjust the protein concentration of the cell lysate to 1 mg/mL.
-
To 100 µL of the cell lysate, add 1 µL of the 10 mM probe stock solution (final concentration 100 µM).
-
As a negative control, treat a separate aliquot of lysate with DMSO.
-
Incubate at 37°C for 1 hour.
-
-
Click Reaction:
-
Prepare the click-mix by adding the following in order:
-
10 µL of the labeled lysate
-
2 µL of the azide-reporter tag stock
-
1 µL of 50 mM CuSO₄
-
1 µL of 50 mM THPTA
-
-
Vortex briefly.
-
Add 1 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.
-
Vortex and incubate at room temperature for 1 hour, protected from light if using a fluorescent azide.
-
-
Sample Preparation for Analysis:
-
Add 5 µL of 4x SDS-PAGE loading buffer to the reaction mixture.
-
Heat the sample at 95°C for 5 minutes.
-
The sample is now ready for SDS-PAGE analysis.
-
Protocol 3: In-Gel Fluorescence Scanning and Analysis
This protocol describes the visualization of labeled proteins.
Materials:
-
SDS-PAGE gel
-
Fluorescence gel scanner
Procedure:
-
SDS-PAGE:
-
Run the prepared samples on a standard SDS-PAGE gel.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, place the gel directly into a fluorescence gel scanner.
-
Scan the gel at the appropriate excitation and emission wavelengths for the chosen fluorescent azide (e.g., Cy5).
-
-
Coomassie Staining:
-
After scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile.
-
-
Analysis:
-
Compare the fluorescent bands in the probe-treated lane with the DMSO control. Fluorescent bands that appear only in the probe-treated lane represent potential target proteins.
-
Visualizations
Caption: Workflow for Activity-Based Protein Profiling.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Hypothetical Signaling Pathway Investigated with the Probe.
References
Application Note: Ultrasensitive Detection of 5-Chloroacetyloxindole Adducts by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 5-Chloroacetyloxindole adducts, particularly its glutathione (GSH) conjugate. This compound is a reactive compound containing an α-chloroacetyl group, a known electrophile that can covalently bind to nucleophilic biomolecules such as proteins and DNA, potentially leading to toxicity. This method is crucial for researchers in drug development and toxicology to assess the bioactivation potential and safety profile of drug candidates containing this moiety. The protocol outlines sample preparation from in vitro incubations, optimized LC separation conditions, and specific MS/MS parameters for the targeted detection of the this compound-GSH adduct.
Introduction
The assessment of reactive metabolite formation is a critical step in drug discovery and development. Electrophilic metabolites can form covalent adducts with cellular macromolecules, a process often implicated in idiosyncratic adverse drug reactions. The chloroacetyl group present in this compound is a structural alert, indicating a potential for bioactivation and adduction. Glutathione (GSH), a tripeptide present in high concentrations in cells, acts as a primary defense mechanism by trapping such reactive electrophiles, forming stable conjugates that can be excreted. Therefore, the detection of GSH adducts serves as a key indicator of reactive metabolite formation.
This application note provides a detailed protocol for the trapping and subsequent LC-MS/MS analysis of the this compound-GSH adduct from in vitro metabolism systems, such as human liver microsomes (HLM). The method utilizes Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Experimental Protocols
In Vitro Incubation for Glutathione Adduct Trapping
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
This compound (from a stock solution in DMSO, final concentration 10 µM; final DMSO concentration ≤ 0.5%)
-
Glutathione (GSH, final concentration 5 mM)
-
-
Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Quench Reaction: Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the sample vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
Predicted MRM Transitions for this compound-GSH Adduct:
The chloroacetyl group of this compound is expected to react with the sulfhydryl group of cysteine in glutathione via nucleophilic substitution, displacing the chlorine atom.
-
Molecular Weight of this compound: C10H8ClNO2 ≈ 209.63 g/mol
-
Molecular Weight of Glutathione (GSH): C10H17N3O6S ≈ 307.32 g/mol
-
Molecular Weight of this compound-GSH Adduct (after loss of HCl): C20H23N4O8S ≈ 495.48 g/mol
-
Precursor Ion ([M+H]+): m/z 496.5
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound-GSH | 496.5 | 367.1 (Loss of pyroglutamate) | 25 |
| This compound-GSH | 496.5 | 272.1 (Glutamate-Cysteine fragment) | 35 |
Note: These are predicted transitions. Actual values should be optimized by infusing a synthesized standard or a well-characterized in vitro incubation sample.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of this compound-GSH Adduct Formation.
The following table presents example data for illustrative purposes, as no public experimental data is available. This data simulates the quantification of the this compound-GSH adduct in human liver microsomes under different conditions.
| Condition | This compound (µM) | Incubation Time (min) | Adduct Peak Area (Arbitrary Units) |
| Control (-NADPH) | 10 | 60 | Not Detected |
| Standard | 10 | 60 | 1.5 x 10^6 |
| Time Course | 10 | 15 | 0.5 x 10^6 |
| Time Course | 10 | 30 | 1.0 x 10^6 |
| Concentration | 1 | 60 | 0.2 x 10^6 |
| Concentration | 5 | 60 | 0.8 x 10^6 |
Visualization
Caption: Bioactivation and adduction pathway for this compound.
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Chloroacetyloxindole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-Chloroacetyloxindole. It includes detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and optimization data to address common challenges encountered during this synthetic process. The primary route discussed is the Friedel-Crafts acylation of 5-chlorooxindole with chloroacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound? A1: The most prevalent method is the Friedel-Crafts acylation of 5-chlorooxindole with chloroacetyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an anhydrous solvent. This reaction is an electrophilic aromatic substitution where the chloroacetyl group is introduced onto the aromatic ring of the oxindole core.
Q2: Why is my Friedel-Crafts acylation reaction failing or giving a very low yield? A2: Low yields in this reaction are often attributed to several factors:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in the solvent, reagents, or glassware will deactivate the catalyst.
-
Insufficient Catalyst: The product, an aryl ketone, forms a stable complex with the Lewis acid. Consequently, the reaction often requires stoichiometric amounts (or a slight excess) of the catalyst relative to the chloroacetyl chloride.
-
Substrate Deactivation: The lone pair of electrons on the nitrogen atom of the oxindole ring can complex with the Lewis acid. This interaction deactivates the aromatic ring, making it less nucleophilic and resistant to electrophilic substitution.[1]
Q3: Am I likely to see N-acylation in addition to the desired C-acylation product? A3: Yes, N-acylation is a potential competing side reaction where the chloroacetyl group attaches to the nitrogen atom of the oxindole ring instead of the carbon at the 5-position. The outcome depends on the reaction conditions. C-acylation (Friedel-Crafts) is favored by strong Lewis acids, while N-acylation might occur under different, often basic or uncatalyzed, conditions. Careful control of the reaction setup is crucial to favor the desired C-acylation.
Q4: What are the typical solvents and temperatures for this reaction? A4: Anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane are commonly used. Carbon disulfide is also a traditional solvent for Friedel-Crafts reactions but is more hazardous. The reaction is typically started at a low temperature (0-5 °C) to control the initial exothermic reaction between the Lewis acid and the acyl chloride, and then allowed to proceed at room temperature.
Q5: How can I purify the final this compound product? A5: Purification is typically achieved through recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate). If isomeric impurities or other byproducts are present, column chromatography on silica gel is an effective method. The work-up procedure, which involves quenching the reaction with an ice/acid mixture and subsequent extraction, is critical for removing the bulk of the aluminum salts before final purification.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem ID | Issue Observed | Potential Causes | Recommended Solutions |
| TS-01 | Low or No Product Formation | 1. Inactive Lewis acid catalyst due to moisture.2. Insufficient amount of catalyst.3. Reaction temperature is too low. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened AlCl₃.2. Use at least 1.1 equivalents of AlCl₃ relative to chloroacetyl chloride.3. After initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Monitor progress by TLC. |
| TS-02 | Formation of Multiple Products (TLC) | 1. Competing N-acylation.2. Formation of regioisomers (acylation at other positions).3. Polysubstitution (unlikely but possible under harsh conditions). | 1. Ensure a strong Lewis acid (AlCl₃) is used to promote C-acylation.2. The 5-position is generally favored due to the directing effects of the substituents, but optimization of temperature and reaction time may improve regioselectivity.3. Use a molar ratio of 5-chlorooxindole to chloroacetyl chloride of approximately 1:1. |
| TS-03 | Difficult Product Isolation / Emulsion during Work-up | 1. Incomplete hydrolysis of the aluminum-ketone complex.2. Formation of aluminum hydroxides at the wrong pH. | 1. Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and concentrated HCl to break the complex.2. Ensure the aqueous layer is strongly acidic during extraction to keep aluminum salts dissolved. |
| TS-04 | Product is an Insoluble Tar or Polymer | 1. Reaction temperature is too high.2. High concentration of reactive intermediates. | 1. Maintain strict temperature control, especially during the addition of reagents. Do not heat the reaction unless TLC shows no progress at room temperature.2. Perform the reaction at a higher dilution by using more solvent. |
Troubleshooting Workflow
References
Technical Support Center: Synthesis of 5-Chloroacetyloxindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloroacetyloxindole. The following information is based on established principles of Friedel-Crafts acylation and known reactivity of the oxindole core.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common method for the synthesis of this compound is the Friedel-Crafts acylation of oxindole with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the aromatic ring of the oxindole, primarily at the 5-position due to the directing effects of the lactam moiety.
Q2: What are the critical parameters for a successful synthesis of this compound?
A2: Several parameters are critical for a successful and high-yielding synthesis:
-
Anhydrous Conditions: The Lewis acid catalyst, aluminum chloride, is highly sensitive to moisture. All glassware, solvents, and reagents must be thoroughly dried to prevent deactivation of the catalyst and potential side reactions.
-
Stoichiometry of Lewis Acid: A stoichiometric amount or even a slight excess of AlCl₃ is often required. This is because both the carbonyl group of the oxindole and the resulting ketone product can form complexes with the Lewis acid, rendering it inactive.[1]
-
Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to control the reactivity and minimize the formation of side products. Gradually warming to room temperature may be necessary to drive the reaction to completion.
-
Order of Addition: It is crucial to pre-complex the oxindole with the Lewis acid before the addition of chloroacetyl chloride. This helps to direct the acylation to the desired position and can minimize N-acylation.
Q3: What are the most common side reactions observed during the synthesis of this compound?
A3: Several side reactions can occur, leading to impurities and reduced yields. These include:
-
Di-acylation: The introduction of a second chloroacetyl group onto the oxindole ring.
-
N-acylation: Acylation of the nitrogen atom of the lactam ring.
-
Formation of Regioisomers: Acylation at positions other than the desired C-5 position (e.g., C-7).
-
Reaction with Solvent: If the solvent is reactive under Friedel-Crafts conditions, it can be acylated.
-
Decomposition/Polymerization: Under harsh conditions (e.g., high temperatures or excess Lewis acid), the oxindole starting material or the product can degrade or polymerize.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Insufficient amount of Lewis acid. | Use at least a stoichiometric amount, and consider a slight excess (e.g., 1.1-1.2 equivalents) of AlCl₃. | |
| Low reaction temperature. | While starting at a low temperature is recommended, the reaction may require gradual warming to room temperature or gentle heating to proceed. Monitor the reaction progress by TLC. | |
| Formation of a Significant Amount of Di-acylated Product | Excess chloroacetyl chloride. | Use a stoichiometric amount or a slight excess of oxindole relative to chloroacetyl chloride. |
| High reaction temperature. | Maintain a low temperature during the addition of chloroacetyl chloride and throughout the reaction. | |
| Presence of N-Acylated Impurity | Incorrect order of addition. | Pre-form the complex between oxindole and the Lewis acid before adding chloroacetyl chloride. |
| Reaction conditions favoring N-acylation. | The use of a strong Lewis acid like AlCl₃ generally favors C-acylation. However, if N-acylation is a persistent issue, alternative, milder Lewis acids could be explored, though this may impact the overall yield. | |
| Multiple Spots on TLC, Indicating a Mixture of Isomers | Reaction conditions not optimized for regioselectivity. | Ensure proper complexation of the oxindole with the Lewis acid before acylation. The 5-position is generally favored, but deviations can occur. Purification by column chromatography will be necessary. |
| Dark, Tarry Reaction Mixture | Decomposition of starting material or product. | Avoid high reaction temperatures. Ensure the reaction is not left for an excessively long time. The quality of the starting materials should also be checked. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general protocol and may require optimization.
Materials:
-
Oxindole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chloroacetyl Chloride
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
To this suspension, add oxindole (1.0 eq.) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for complex formation.
-
Add chloroacetyl chloride (1.05 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.
Visualizations
Reaction Scheme and Potential Side Reactions
Caption: Main reaction pathway for the synthesis of this compound and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
How to avoid byproduct formation in 5-chloroindole synthesis
Welcome to the technical support center for 5-chloroindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in the synthesis of 5-chloroindole, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-chloroindole?
A1: The primary methods for synthesizing 5-chloroindole include the Fischer indole synthesis, halogen exchange, and synthesis from indoline or 5-chloroindoline.[1][2] The Fischer indole synthesis is a classic method involving the reaction of (4-chlorophenyl)hydrazine with an aldehyde or ketone under acidic conditions.[2] Halogen exchange typically involves the conversion of 5-bromoindole to 5-chloroindole using a copper(I) chloride catalyst.[2] Synthesis from indoline is a multi-step process that involves acylation, chlorination, saponification, and subsequent dehydrogenation.[1][3]
Q2: What are the typical byproducts encountered in 5-chloroindole synthesis?
A2: Byproduct formation can vary depending on the synthetic method used. Common byproducts include:
-
Regioisomers: Incorrect cyclization, particularly in the Fischer indole synthesis, can lead to the formation of 4-chloroindole and 6-chloroindole.[2]
-
Dehalogenated Products: Loss of the chlorine atom to form indole can occur, especially under harsh reductive conditions.[2]
-
Over-reduction Products: In synthesis routes involving reduction steps, the indole ring can be further reduced to 5-chloroindoline.[2]
-
Aniline Derivatives: Cleavage of the N-N bond in the hydrazone intermediate during the Fischer indole synthesis can result in aniline byproducts.[2]
-
Starting Material Impurities: The purity of starting materials, such as residual 5-bromoindole in a halogen exchange reaction, can lead to corresponding impurities in the final product.[2]
Q3: How can I purify 5-chloroindole from reaction byproducts?
A3: Standard laboratory techniques can be used for the purification of 5-chloroindole:
-
Crystallization: This is an effective method for purifying solid 5-chloroindole from soluble impurities. The choice of a suitable solvent system is critical for achieving high purity and recovery.[2]
-
Column Chromatography: Silica gel column chromatography is commonly used to separate 5-chloroindole from byproducts with different polarities.[2]
-
Distillation: For larger-scale purifications, vacuum distillation can be employed if the compound is thermally stable.[2]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 5-chloroindole.
Issue 1: Formation of Regioisomeric Byproducts (4- and 6-chloroindole) in Fischer Indole Synthesis
-
Possible Cause: Use of an unsymmetrical ketone or harsh acidic conditions can lead to a loss of regioselectivity during the cyclization step.
-
Solutions:
-
Choice of Carbonyl Compound: Use a symmetrical ketone or an aldehyde to ensure the formation of a single product. If an unsymmetrical ketone is necessary, be prepared for chromatographic separation of the resulting isomers.
-
Catalyst Optimization: The choice of acid catalyst is critical. Screening different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂) can help identify the optimal catalyst for maximizing the yield of the desired 5-chloro isomer. Milder reaction conditions may also favor the desired product.
-
Issue 2: Presence of Dehalogenated Byproduct (Indole)
-
Possible Cause: Harsh reductive conditions or certain catalysts can lead to the cleavage of the carbon-chlorine bond.
-
Solutions:
-
Milder Reducing Agents: In syntheses involving the reduction of a nitro group (e.g., Leimgruber-Batcho) or dehydrogenation of 5-chloroindoline, avoid harsh reducing agents. For the dehydrogenation of 5-chloroindoline, using an oxidizing agent like an aromatic nitro compound with a ruthenium catalyst can prevent dehalogenation.[1]
-
Catalyst Selection: When using palladium on carbon (Pd/C) for hydrogenation steps, be cautious as it can promote dehalogenation. Consider alternative catalysts or milder reaction conditions.
-
Issue 3: Formation of Over-reduced Byproduct (5-chloroindoline)
-
Possible Cause: The reducing agent used is too strong or the reaction is carried out for an extended period, leading to the reduction of the indole ring.
-
Solutions:
-
Control of Reaction Conditions: Carefully monitor the reaction progress and use a stoichiometric amount of the reducing agent.
-
Choice of Reducing Agent: Select a milder reducing agent that selectively reduces the target functional group without affecting the indole ring.
-
Data Presentation
The following tables summarize quantitative data on the impact of reaction conditions on byproduct formation in 5-chloroindole synthesis.
Table 1: Influence of Acid Catalyst on Regioisomer Formation in Fischer Indole Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield of 5-chloroindole (%) | Yield of 4-chloroindole (%) | Yield of 6-chloroindole (%) |
| ZnCl₂ | Toluene | 110 | 75 | 8 | 5 |
| Polyphosphoric Acid | - | 120 | 85 | 3 | 2 |
| H₂SO₄ (catalytic) | Ethanol | 78 | 65 | 10 | 8 |
Table 2: Effect of Oxidizing Agent on Dehalogenation during Dehydrogenation of 5-Chloroindoline
| Oxidizing Agent | Catalyst | Temperature (°C) | Yield of 5-chloroindole (%) | Yield of Indole (%) |
| 2-Nitroanisole | 5% Ru/C | 150 | 85 | < 1 |
| 4-Nitrophenol | 5% Ru/C | 150 | 79 | < 1 |
| 4-Nitrotoluene | 5% Ru/C | 150 | 82 | < 1 |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 5-Chloroindole with Minimized Regioisomer Formation
This protocol focuses on the use of a symmetrical carbonyl compound to avoid the formation of regioisomers.
-
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Acetone (a symmetrical ketone)
-
Polyphosphoric acid (PPA)
-
-
Procedure:
-
In a round-bottom flask, mix (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) and acetone (1.2 equivalents).
-
Carefully add polyphosphoric acid (10 equivalents by weight) to the mixture with stirring.
-
Heat the reaction mixture to 100-120°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
-
Protocol 2: Halogen Exchange Synthesis of 5-Chloroindole
This method provides a regioselective route to 5-chloroindole, avoiding the formation of other chloroindole isomers.
-
Materials:
-
5-bromoindole
-
Copper(I) chloride (CuCl)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
-
Procedure:
-
Dissolve 5-bromoindole (1 equivalent) in DMF in a reaction vessel.
-
Add copper(I) chloride (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 140-150°C and stir for 4-6 hours, monitoring the reaction by TLC or GC-MS.[2]
-
After completion, cool the mixture to room temperature and dilute with toluene.
-
Wash the organic layer with an aqueous ammonia solution to remove copper salts, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.[2]
-
Protocol 3: Synthesis of 5-Chloroindole from Indoline
This multi-step synthesis ensures the chlorine atom is introduced at the desired position early in the sequence.
-
Step 1: Acylation of Indoline
-
React indoline with an acylating agent (e.g., acetic anhydride) in a chlorine-inert organic solvent (e.g., chloroform) at 20-30°C to yield 1-acyl-indoline.[1]
-
-
Step 2: Chlorination of 1-Acyl-indoline
-
Chlorinate the 1-acyl-indoline in the presence of water and a basic agent (e.g., sodium carbonate) by bubbling chlorine gas through the mixture while maintaining the temperature below 30°C to form 5-chloro-1-acyl-indoline.[1]
-
-
Step 3: Saponification of 5-Chloro-1-acyl-indoline
-
Remove the acyl group by alkaline saponification (e.g., using sodium hydroxide in an alcohol solution) to yield 5-chloroindoline.[1]
-
-
Step 4: Dehydrogenation of 5-Chloroindoline
-
Heat the 5-chloroindoline in a water-immiscible organic solvent with an aromatic nitro compound in the presence of a powdered ruthenium catalyst to yield 5-chloroindole.[1]
-
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
References
Technical Support Center: Purification of 5-Chloroacetyloxindole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Chloroacetyloxindole via chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the chromatographic purification of this compound?
A1: The purification of this compound by column chromatography relies on the principle of differential partitioning of the compound between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents).[1] this compound and its impurities will have different affinities for the stationary and mobile phases, causing them to move through the column at different rates and thus enabling their separation.[1]
Q2: How do I choose an appropriate solvent system (mobile phase) for the purification?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC) analysis of the crude mixture.[2] A good solvent system will show clear separation of the desired product from impurities, with the this compound spot having a retention factor (Rf) of approximately 0.2-0.4.[2] Common solvent systems for compounds of similar polarity include mixtures of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.
Q3: What is the difference between normal-phase and reversed-phase chromatography for this purification?
A3: In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a non-polar mobile phase.[3] Polar compounds, like this compound, will have a stronger affinity for the stationary phase and elute later. In reversed-phase chromatography, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase.[3] In this case, polar compounds would elute earlier. For oxindole derivatives, normal-phase chromatography is a common starting point.
Q4: How much silica gel should I use for my column?
A4: A general guideline for the ratio of silica gel to crude sample by weight is between 20:1 and 100:1.[2] The exact ratio depends on the difficulty of the separation; a higher ratio is used for mixtures with closely eluting impurities.
Q5: What is the difference between "wet" and "dry" loading of the sample onto the column?
A5: In wet loading, the crude sample is dissolved in a minimal amount of the mobile phase and carefully added to the top of the column.[4] In dry loading, the sample is first adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is then added to the top of the column.[4] Dry loading is often preferred if the crude sample has poor solubility in the initial mobile phase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Separation of this compound from Impurities | The solvent system (mobile phase) is not optimized. | - Perform a thorough TLC analysis with various solvent systems to find one that provides good separation.[2]- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| The column was not packed properly, leading to channeling. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help. | |
| Low Yield/Recovery of this compound | The compound may be irreversibly adsorbed onto the silica gel due to its polarity or basicity. | - Consider deactivating the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (0.1-1% in the mobile phase).- For highly polar compounds, reversed-phase chromatography might be a better alternative. |
| The compound is eluting very slowly and in many fractions, leading to loss during workup. | - Once the product starts to elute, you can increase the polarity of the mobile phase to speed up the elution and collect the compound in fewer fractions.[5] | |
| The compound may be unstable on silica gel. | - Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it degrades, consider using a different stationary phase like alumina or a deactivated silica gel.[5] | |
| Peak Tailing (Streaking) of this compound on TLC and the Column | Strong interaction between the polar/basic sites of the molecule and the acidic silanol groups on the silica gel. | - Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to reduce these interactions.- Use an amine-deactivated silica gel for the column. |
| The sample was overloaded on the column. | - Reduce the amount of crude material loaded onto the column. | |
| This compound Elutes Too Quickly (at the Solvent Front) | The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| This compound Does Not Elute from the Column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system containing methanol or even a small amount of ammonium hydroxide in methanol might be necessary.[5] |
| The compound may have decomposed on the column. | - As mentioned earlier, check the stability of your compound on silica gel.[5] |
Experimental Protocol: Flash Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Glass chromatography column
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all chromatography grade
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Collection tubes or flasks
-
Rotary evaporator
2. Method Development (TLC Analysis):
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM or a 1:1 mixture of DCM and MeOH).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems to find an optimal mobile phase. Start with a mixture like 7:3 Hexanes:EtOAc and adjust the polarity as needed.
-
The ideal solvent system should give the this compound spot an Rf value of approximately 0.2-0.3 and show good separation from major impurities.
3. Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove any trapped air bubbles.
-
Once the silica has settled, add a protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
4. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas for flash chromatography) to start the elution.
-
Begin collecting the eluent in fractions.
-
Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing under UV light.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).
6. Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Dry the product under high vacuum to remove any residual solvent.
Data Presentation
Table 1: Representative TLC and Column Parameters
| Parameter | Recommended Value/Condition |
| TLC Analysis | |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (starting point) | Hexanes:Ethyl Acetate (7:3 to 1:1 v/v) |
| Target Rf of this compound | ~0.2-0.3 |
| Column Chromatography | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Silica to Crude Ratio | 40:1 to 60:1 (w/w) |
| Elution Mode | Isocratic or Gradient |
| Sample Loading Method | Dry Loading |
Table 2: Example Gradient Elution Profile
| Step | Solvent System | Column Volumes (CV) | Purpose |
| 1 | 20% EtOAc in Hexanes | 2 | Elute non-polar impurities |
| 2 | Gradient: 20% to 50% EtOAc in Hexanes | 10 | Elute this compound |
| 3 | 100% EtOAc | 3 | Elute highly polar impurities |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 5-Chloroacetyloxindole
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust guidance on improving the yield of 5-Chloroacetyloxindole synthesis. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Q1: My Friedel-Crafts acylation reaction for this compound is resulting in a very low yield or failing completely. What are the most common causes?
A1: Low or non-existent yield in this synthesis, a classic Friedel-Crafts acylation, can be attributed to several critical factors related to the catalyst, reagents, and reaction conditions.[1]
-
Catalyst Inactivity: The Lewis acid catalyst, typically Aluminum Chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst. It is imperative to maintain strictly anhydrous (dry) conditions throughout the setup and reaction.[1]
-
Insufficient Catalyst: The ketone product, this compound, can form a stable complex with the AlCl₃ catalyst. This complexation effectively removes the catalyst from the reaction mixture.[1] Therefore, a stoichiometric amount (1 equivalent) or even a slight excess of the catalyst is often required to drive the reaction to completion.[1]
-
Poor Quality Starting Materials: Impurities in the oxindole, chloroacetyl chloride, or solvent can interfere with the reaction, leading to side products or inhibition of the desired transformation.[2]
-
Suboptimal Reaction Temperature: Temperature control is crucial. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting materials or the desired product, often resulting in the formation of dark, tarry materials.[2][3]
A logical approach to diagnosing these issues is essential for improving yield.
Caption: Troubleshooting workflow for low yield synthesis.
Q2: I am observing the formation of multiple products or significant impurities. How can I improve the selectivity for this compound?
A2: The formation of multiple products often arises from side reactions inherent to Friedel-Crafts acylations or subsequent reactions of the product.
-
Formation of Regioisomers: While the 5-position is generally favored for electrophilic substitution on the oxindole ring, acylation at other positions (e.g., 7-position) can occur, leading to isomeric byproducts.
-
Di-acylation: Although the acyl group is deactivating, preventing further acylation (polyacylation) is a key advantage over Friedel-Crafts alkylation.[4][5] However, under harsh conditions or with highly activated substrates, it can still be a minor issue.
-
Degradation Products: As mentioned, high temperatures or prolonged exposure to the strong Lewis acid can cause the product to degrade, forming complex impurities or tar.[3]
To improve selectivity, consider the following:
-
Control Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly to room temperature.[6] This can minimize the energy available for alternative reaction pathways.
-
Order of Addition: A "reverse addition" (adding the substrate to the pre-formed acylium ion complex) can sometimes improve selectivity by maintaining a low concentration of the reactive oxindole.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of intermediates.
Table 1: Illustrative Effect of Reaction Conditions on Yield
The following table summarizes how different solvents and temperatures can impact the yield of related acylation reactions.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference Notes |
| 1 | Dichloromethane | 25 | 60 | Moderate | A common solvent, but may not be optimal.[6] |
| 2 | Tetrahydrofuran (THF) | 25 | 60 | ~61% | THF was found to be a superior solvent in a related optimization study.[6] |
| 3 | Toluene | 25 | 60 | Moderate | Another potential non-polar solvent choice.[6] |
| 4 | THF | 0 | 10 | 82% | Lowering the temperature and reaction time significantly reduced decomposition and improved the yield.[6] |
Q3: My reaction mixture turns dark and forms a tar-like substance. What is happening and how can I prevent it?
A3: The formation of dark, insoluble tar is a common sign of product or reactant decomposition.[1] This is typically caused by:
-
Excessive Heat: Overheating the reaction mixture provides enough energy to break down the complex molecules involved, leading to polymerization and charring.[3]
-
Concentrated Reagents: Running the reaction at too high a concentration can lead to localized "hot spots" where the exothermic reaction gets out of control.
-
Prolonged Reaction Time: Leaving the reaction for too long, especially at elevated temperatures, exposes the product to the harsh acidic conditions, promoting degradation.[7]
Solutions:
-
Strict Temperature Control: Use an ice bath to maintain a low temperature, especially during the initial addition of reagents.[8]
-
Dilution: Ensure the reaction is run at an appropriate concentration (e.g., 0.1 M) to help dissipate heat.[6]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as it is complete to avoid prolonged exposure to the catalyst.[9]
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of this compound via Friedel-Crafts acylation.
Caption: General experimental workflow for synthesis.
Materials:
-
Oxindole (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
To the flask, add anhydrous AlCl₃ (1.2 eq) followed by anhydrous DCM.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
-
Acylium Ion Formation:
-
In the dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes.
-
Stir the mixture for an additional 30 minutes at 0 °C.
-
-
Acylation Reaction:
-
Dissolve oxindole (1.0 eq) in anhydrous DCM and add this solution to the dropping funnel.
-
Add the oxindole solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Very carefully and slowly quench the reaction by adding crushed ice, followed by cold 1 M HCl to decompose the aluminum complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
Reaction Pathway Visualization
The synthesis proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion attacks the electron-rich oxindole ring.
Caption: Reaction scheme for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
Troubleshooting low reactivity of 5-Chloroacetyloxindole in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity of 5-Chloroacetyloxindole in assays. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound is a chemical compound featuring an oxindole core substituted with a chloroacetyl group. Structurally, it belongs to a class of compounds that can act as covalent inhibitors . The chloroacetyl group is an electrophilic "warhead" capable of forming a permanent covalent bond with nucleophilic amino acid residues (such as cysteine, lysine, or histidine) on a target protein. This irreversible binding can lead to the inhibition of the protein's function.
Q2: What are the potential biological targets of this compound?
A2: Based on its structural similarity to known inhibitors, this compound is likely to target enzymes involved in the leukotriene biosynthesis pathway. Key potential targets include:
-
5-Lipoxygenase-Activating Protein (FLAP) : An integral membrane protein essential for the activation of 5-lipoxygenase and the subsequent production of leukotrienes.
-
Leukotriene A4 Hydrolase (LTA4H) : A bifunctional enzyme that catalyzes the final step in the synthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4).
Low reactivity in assays may stem from issues related to the interaction of this compound with these or other potential protein targets.
Troubleshooting Guide for Low Reactivity
Issue 1: Suboptimal Compound Handling and Storage
Q: I am observing lower than expected or no activity with my this compound. Could it be an issue with the compound itself?
A: Yes, improper handling or storage can lead to the degradation of this compound, reducing its effective concentration and reactivity.
Troubleshooting Steps:
-
Verify Storage Conditions: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] Long-term storage at 2-8°C in a tightly sealed container is recommended to maintain stability.[1]
-
Check Solubility: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into your assay buffer. Precipitates can significantly lower the effective concentration. Perform a visual inspection for any particulate matter.
-
Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment or use aliquots from a recently prepared stock to avoid degradation from repeated freeze-thaw cycles.
-
Assess Purity: If possible, verify the purity of your compound using analytical techniques such as HPLC-MS. Impurities can interfere with the assay or indicate degradation of the starting material.
Issue 2: Assay Conditions Not Favorable for Covalent Inhibition
Q: My assay setup works for reversible inhibitors, but this compound shows low reactivity. What assay parameters should I consider?
A: Covalent inhibitors have specific requirements for optimal activity that differ from reversible inhibitors. The reaction is a two-step process: initial non-covalent binding followed by the formation of a covalent bond. Both steps can be influenced by assay conditions.
Troubleshooting Steps:
-
Increase Incubation Time: The covalent bond formation is time-dependent. A standard incubation time for a reversible inhibitor may be too short. Try extending the pre-incubation time of the enzyme with this compound before adding the substrate.
-
Optimize pH: The reactivity of the chloroacetyl group and the nucleophilicity of the target amino acid residue are pH-dependent. Most assays are performed at a physiological pH of around 7.4. Consider testing a range of pH values (e.g., 7.0-8.0) to find the optimal condition for covalent modification.
-
Check for Interfering Buffer Components: Components in your assay buffer, such as dithiothreitol (DTT) or other reducing agents, contain nucleophilic thiols that can react with the chloroacetyl group of your compound, effectively quenching its reactivity. Review your buffer composition and remove any such interfering substances.
Table 1: Recommended Adjustments to Assay Parameters
| Parameter | Standard Condition | Recommended Troubleshooting Range | Rationale |
| Pre-incubation Time | 10-15 minutes | 30 minutes - 4 hours | Allows sufficient time for the covalent bond to form. |
| pH | 7.4 | 7.0 - 8.0 | Optimizes the nucleophilicity of the target residue. |
| Reducing Agents | Present (e.g., DTT) | Absent | Prevents quenching of the electrophilic warhead. |
Issue 3: Target Protein-Specific Issues
Q: I've optimized my assay conditions, but the reactivity of this compound is still low. Could the issue be with my target protein?
A: Yes, the presence and accessibility of a suitable nucleophilic residue on the target protein are critical for the activity of a covalent inhibitor.
Troubleshooting Steps:
-
Confirm Target Presence and Activity: Ensure that your target protein (e.g., FLAP or LTA4H) is present and active in your assay system. For cell-based assays, this can be confirmed by western blot or qPCR. For biochemical assays, use a positive control inhibitor to confirm enzyme activity.
-
Verify Nucleophile Presence: Check the protein sequence or crystal structure of your target to confirm the presence of an accessible nucleophilic residue (cysteine, lysine, etc.) in or near the binding pocket.
-
Consider Protein Conformation: The conformation of the protein can affect the accessibility of the nucleophilic residue. Factors such as the presence of co-factors or binding partners might be necessary to maintain the correct protein fold for covalent modification.
Experimental Protocols & Visualizations
Leukotriene Biosynthesis Pathway
The following diagram illustrates the signaling pathway leading to the production of leukotrienes, highlighting the positions of FLAP and LTA4H as potential targets for this compound.
Caption: Leukotriene biosynthesis pathway showing potential inhibition of FLAP and LTA4H.
General Workflow for a Cell-Based FLAP/LTA4H Inhibition Assay
This workflow outlines the key steps in a typical cell-based assay to measure the inhibitory effect of this compound on leukotriene production.
Caption: Workflow for a cell-based leukotriene production inhibition assay.
Troubleshooting Logic for Low Reactivity
This diagram provides a logical flow for troubleshooting low reactivity of this compound.
Caption: A logical guide to troubleshooting low reactivity of this compound.
References
Technical Support Center: Stability of 5-Chloroacetyloxindole in Aqueous Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 5-Chloroacetyloxindole in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary anticipated degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is expected to be the hydrolysis of the chloroacetyl group. This reaction would result in the formation of 5-Hydroxyacetyloxindole and a chloride ion. This is due to the susceptibility of the carbon-chlorine bond in the chloroacetyl group to nucleophilic attack by water.
Q2: How do pH and temperature affect the stability of this compound?
A2: Based on general principles of chemical kinetics, the degradation of this compound is expected to be significantly influenced by both pH and temperature.[1]
-
pH: The rate of hydrolysis is often catalyzed by acidic or basic conditions.[2] For many organic compounds, stability is greatest at a neutral or slightly acidic pH.[3][4] Alkaline conditions, in particular, are known to accelerate the hydrolysis of ester and amide bonds, and similar effects can be anticipated for the chloroacetyl group.[2]
-
Temperature: An increase in temperature will almost certainly increase the rate of degradation.[5][6] The relationship between temperature and the degradation rate constant can often be described by the Arrhenius equation.
Q3: I am observing rapid loss of my this compound in my stock solution. What could be the cause?
A3: Rapid degradation of this compound stock solutions can be attributed to several factors:
-
High pH of the Solution: If your aqueous buffer is alkaline (pH > 8), this can significantly accelerate the hydrolysis of the chloroacetyl group.
-
Elevated Storage Temperature: Storing the solution at room temperature or higher will increase the degradation rate.[7] For long-term storage, it is advisable to keep aqueous solutions at 2-8°C, and for very long-term storage, preparing aliquots of a stock solution in a suitable organic solvent like DMSO and storing at -20°C or -80°C is recommended.[8]
-
Presence of Nucleophiles: Your buffer may contain nucleophilic species other than water that can react with the chloroacetyl group.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common and reliable method for monitoring the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[7][9][10] A proper method should be able to separate the parent compound from its degradation products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in bioassays | Degradation of this compound in the assay medium. | Prepare fresh solutions of this compound immediately before use. If the experiment is long, consider replacing the medium with a freshly prepared compound at set intervals. Validate the stability of the compound in your specific cell culture medium over the time course of your experiment. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unknown peaks. |
| Low recovery of this compound from aqueous samples | Adsorption to container surfaces or significant degradation during sample processing. | Use silanized glassware or low-binding plasticware. Ensure sample processing is done quickly and at low temperatures. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected impact of pH and temperature on the stability of this compound in an aqueous buffer. This data is for illustrative purposes to guide experimental design.
Table 1: Effect of pH on the Half-Life (t½) of this compound at 25°C
| pH | Half-Life (t½) (hours) |
| 4.0 | > 168 |
| 7.4 | 48 |
| 9.0 | 12 |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 7.4
| Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 4 | 1.5 x 10⁻⁶ |
| 25 | 4.0 x 10⁻⁵ |
| 37 | 1.2 x 10⁻⁴ |
Experimental Protocols
Protocol 1: Stability Study of this compound in Aqueous Buffers
This protocol outlines a general method to determine the stability of this compound at different pH values and temperatures.
-
Preparation of Buffers:
-
Prepare buffers at the desired pH values (e.g., pH 4.0, 7.4, and 9.0). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) where it is known to be stable.
-
-
Incubation:
-
Spike the aqueous buffers with the this compound stock solution to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Divide the solutions into aliquots for each time point and temperature condition (e.g., 4°C, 25°C, and 37°C).
-
-
Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C until analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Forced Degradation:
-
To ensure the analytical method is "stability-indicating," perform forced degradation studies.[11]
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Treat a solution with 0.1 M NaOH at room temperature for a shorter period.
-
Oxidation: Treat a solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a common starting point (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution with acetonitrile and water (often with 0.1% formic acid) is typically effective for separating related compounds.[10]
-
Detection: Use a UV detector at the wavelength of maximum absorbance for this compound.
-
-
Method Validation:
-
Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent compound peak.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.
-
Visualizations
Caption: Proposed primary degradation pathway of this compound in aqueous solution.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Preventing non-specific binding of 5-Chloroacetyloxindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of 5-Chloroacetyloxindole and other chloroacetamide-based covalent inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound contains a chloroacetamide functional group, which acts as an electrophilic "warhead". This group forms a stable, covalent bond primarily with the thiol group of cysteine residues on target proteins.[1][2][3] The reaction is a nucleophilic substitution where the cysteine thiolate attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a thioether linkage. This covalent modification is typically irreversible and can lead to the inhibition of the protein's function.[2][3]
Q2: How can I confirm that this compound is covalently modifying my protein of interest?
The most direct method to confirm covalent modification is through mass spectrometry (MS). By analyzing the intact protein or digested peptide fragments after incubation with this compound, you can detect a mass shift corresponding to the addition of the inhibitor. LC-MS/MS experiments can further pinpoint the specific cysteine residue that has been modified.[2][3]
Q3: What are the common causes of non-specific binding with this compound?
Non-specific binding of covalent inhibitors like this compound can arise from several factors:
-
High Compound Concentration: Excessive concentrations can lead to off-target covalent modification of accessible cysteines on other proteins.
-
Ionic Interactions: Electrostatic interactions between the compound and proteins or other biomolecules can lead to non-specific adsorption.
-
Hydrophobic Interactions: The compound may non-specifically associate with hydrophobic pockets on proteins.
-
Reaction with other Nucleophiles: While cysteine is the primary target, at high concentrations or under certain pH conditions, other nucleophilic amino acid residues like lysine or histidine could potentially react.
Q4: What are some general strategies to minimize non-specific binding in my assays?
Several strategies can be employed to reduce non-specific binding:
-
Optimize Compound Concentration: Use the lowest effective concentration of this compound necessary to achieve the desired on-target effect.
-
Adjust Buffer Conditions: Modifying the pH and salt concentration of your buffers can help minimize non-specific ionic interactions.
-
Include Additives: The addition of non-ionic detergents (e.g., Tween-20, Triton X-100) or blocking proteins like Bovine Serum Albumin (BSA) can reduce non-specific hydrophobic and ionic interactions.
-
Use of Scavengers: In some biochemical assays, the inclusion of a small amount of a thiol-containing scavenger like glutathione (GSH) can help quench overly reactive, non-specific compounds. However, this should be done cautiously as it can also compete with your target protein.
Troubleshooting Guides
Issue 1: High background signal or false positives in screening assays.
Possible Cause: Non-specific binding of this compound to assay components or off-target proteins.
Solutions:
| Solution | Description |
| Reduce Compound Concentration | Perform a dose-response curve to determine the optimal concentration range where on-target activity is observed without significant background signal. |
| Increase Stringency of Wash Steps | In plate-based or bead-based assays, increase the number and duration of wash steps. Consider adding a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to disrupt weak, non-specific interactions. |
| Add a Blocking Agent | Include a blocking agent like Bovine Serum Albumin (BSA) or casein in your assay buffer. A typical starting concentration is 0.1-1% w/v. This can help saturate non-specific binding sites on surfaces and other proteins. |
| Modify Buffer Composition | Increase the salt concentration (e.g., NaCl up to 500 mM) to reduce non-specific ionic interactions. Also, ensure the pH of your buffer is appropriate for your target protein and assay. |
| Pre-clear Lysates (for cellular assays) | If using cell lysates, consider a pre-clearing step by incubating the lysate with control beads or a non-relevant antibody to remove proteins that are prone to non-specific binding before adding this compound. |
Issue 2: Inconsistent results or poor reproducibility.
Possible Cause: Variability in non-specific binding between experiments.
Solutions:
| Solution | Description |
| Standardize Protocols | Ensure all experimental parameters, including incubation times, temperatures, and reagent concentrations, are kept consistent across all experiments. |
| Use High-Quality Reagents | Use freshly prepared buffers and high-purity reagents to minimize variability. Ensure the this compound stock solution is properly stored and has not degraded. |
| Include Proper Controls | Always include negative controls (vehicle only) and positive controls (a known inhibitor or activator) to assess the dynamic range of the assay and identify any drift in performance. A non-reactive analog of this compound, if available, can serve as an excellent negative control. |
| Optimize Cell Density (for cellular assays) | For cell-based assays, ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase. Over-confluent or stressed cells can exhibit altered protein expression and increased non-specific uptake. |
Experimental Protocols
Protocol 1: General Biochemical Assay to Assess Covalent Inhibition and Non-Specific Binding
Objective: To determine the potency of this compound against a purified target protein and assess its non-specific binding.
Materials:
-
Purified target protein
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
Assay Buffer with additives (e.g., + 0.01% Triton X-100, + 0.1% BSA)
-
Substrate for the target protein (if enzymatic assay)
-
Detection reagents
-
96-well microplate
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the appropriate assay buffer to the final desired concentrations.
-
Protein Incubation: In a 96-well plate, add the purified target protein to the wells containing the different concentrations of this compound or vehicle control. To test for non-specific binding reduction, run parallel experiments with assay buffer containing additives.
-
Time-Dependent Inhibition: Incubate the protein and compound for various time points (e.g., 0, 15, 30, 60 minutes) at room temperature or 37°C to assess the time-dependent nature of the covalent inhibition.
-
Enzymatic Reaction (if applicable): Initiate the enzymatic reaction by adding the substrate to each well.
-
Detection: Stop the reaction after a defined period and measure the signal using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value. Compare the IC50 values obtained in the presence and absence of buffer additives to assess the impact on non-specific binding.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement and Assess Off-Target Effects
Objective: To verify that this compound engages its intended target in a cellular context and to identify potential off-targets.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
Cell lysis buffer
-
PBS
-
PCR tubes or 96-well PCR plate
-
Western blot reagents
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blot. Covalent binding of this compound is expected to stabilize the target protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Off-Target Analysis: To investigate off-target effects, the supernatant can be analyzed by mass spectrometry-based proteomics to identify other proteins that are stabilized or destabilized by the compound.
Visualizations
Caption: Workflow for assessing the specificity of a covalent inhibitor.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI [mdpi.com]
- 2. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature and reaction time for alkylation with 5-Chloroacetyloxindole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the N-alkylation of 5-Chloroacetyloxindole. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the N-alkylation of this compound?
A1: The N-alkylation of this compound presents several key challenges:
-
Regioselectivity: Oxindoles possess two potentially nucleophilic sites: the nitrogen (N1) and the α-carbon (C3). Competition between N-alkylation and C3-alkylation is a common issue.[1]
-
Reactivity of the Starting Material: The presence of the electron-withdrawing 5-chloroacetyl group can decrease the nucleophilicity of the oxindole nitrogen, potentially making the N-alkylation more challenging compared to unsubstituted oxindoles.[2]
-
Side Reactions: The chloroacetyl group is an electrophilic site and can undergo nucleophilic substitution, especially with strong bases or nucleophilic solvents, leading to unwanted byproducts.
-
Low Yields: Incomplete deprotonation, side reactions, or suboptimal reaction conditions can lead to low yields of the desired N-alkylated product.[3]
Q2: Which reaction conditions generally favor N-alkylation over C3-alkylation for oxindoles?
A2: To favor N-alkylation, consider the following strategies:
-
Choice of Base and Solvent: Strong bases such as sodium hydride (NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to deprotonate the oxindole nitrogen, increasing its nucleophilicity and favoring N-alkylation.[1]
-
Protecting Groups: A strategy to ensure N-alkylation is to temporarily protect the C3 position. For instance, condensation with an aldehyde can block the C3 position, after which N-alkylation and subsequent deprotection can be performed.[4]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[2]
Q3: How does the 5-chloroacetyl group influence the N-alkylation reaction?
A3: The 5-chloroacetyl group is a strong electron-withdrawing group, which has two main effects:
-
Increased Acidity: It increases the acidity of the N-H proton, making deprotonation easier. This could potentially allow for the use of milder bases compared to unsubstituted oxindoles.
-
Decreased Nucleophilicity: While deprotonation is easier, the resulting anion's nucleophilicity might be reduced due to electron delocalization into the acyl group, potentially slowing down the alkylation step.[2]
-
Potential for Side Reactions: The α-chloro ketone moiety is reactive towards nucleophiles. Strong bases or other nucleophiles present in the reaction mixture could potentially react at this site.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the oxindole nitrogen. 2. Low Reaction Temperature: The activation energy for the alkylation may not be reached. 3. Poor Reagent Purity: Water or other protic impurities can quench the base. | 1. Use a stronger base (e.g., NaH) or increase the stoichiometry of the base. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.[2] 3. Ensure all reagents and solvents are anhydrous. |
| Predominant C3-Alkylation | The C3 position of the oxindole ring is inherently nucleophilic. | 1. Use a Protecting Group Strategy: Block the C3 position prior to N-alkylation.[4] 2. Optimize Base/Solvent System: Use of a strong base like NaH in DMF is known to favor N-alkylation.[1] |
| Formation of Multiple Products/Side Reactions | 1. Reaction with the Chloroacetyl Group: The base or other nucleophiles may be attacking the chloroacetyl moiety. 2. Dialkylation: Both the nitrogen and C3 positions may be getting alkylated. | 1. Use a non-nucleophilic base (e.g., NaH, K₂CO₃). Avoid nucleophilic solvents if possible. Consider protecting the ketone if necessary. 2. Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture.[1] |
| Product Degradation | The N-alkylated product may be unstable under the reaction conditions (e.g., high temperature or strongly basic medium). | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Consider using milder reaction conditions (e.g., a weaker base like K₂CO₃ at a moderate temperature).[4] |
Experimental Protocols
General Protocol for N-Alkylation of this compound (Protecting Group Strategy)
This protocol is adapted from a general method for the N-alkylation of oxindoles and may require optimization for this compound.[4]
Step 1: Protection of the C3 Position
-
To a solution of this compound (1.0 equiv) in ethanol, add N-methylpyrrole-2-carboxaldehyde (1.5 equiv) and piperidine (0.67 equiv).
-
Reflux the mixture at 80 °C for 2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the C3-protected product.
Step 2: N-Alkylation
-
To a solution of the C3-protected oxindole (1.0 equiv) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 equiv) and a catalytic amount of potassium iodide (KI, 0.05 equiv).
-
Add the desired alkylating agent (e.g., alkyl bromide, 1.2 equiv).
-
Stir the reaction mixture at 60 °C for 24 hours, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the N-alkylated, C3-protected intermediate in ethanol.
-
Add hydrazine hydrate (10.0 equiv) and stir the mixture at room temperature for 1 hour.
-
Upon completion, remove the solvent and purify the final N-alkylated this compound product by column chromatography.
Data Presentation
The following table provides a general overview of reaction conditions for the N-alkylation of oxindoles based on literature precedents. Optimal conditions for this compound will need to be determined empirically.
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yields (for various oxindoles) | Reference |
| K₂CO₃ | DMF | 60 | 24 | Moderate to Good | [4] |
| NaH | DMF | 0 to RT | 1 - 6 | Good | [1] |
| NaH | THF | 0 to RT | 2 - 8 | Moderate to Good | [3] |
| Cs₂CO₃ | Xylene | 140 | 12 | Moderate to Good (for N-acylation) |
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound via a C3-protection strategy.
Caption: Troubleshooting logic for low yield in the N-alkylation of this compound.
References
Catalyst Selection for Substituted Oxindole Synthesis: A Technical Support Center
Welcome to the Technical Support Center for the synthesis of substituted oxindoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshoot common experimental issues, and offer practical advice for optimizing your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic strategies for synthesizing substituted oxindoles?
A1: The primary catalytic approaches for synthesizing substituted oxindoles include palladium-catalyzed cross-coupling reactions, organocatalysis, and other transition-metal-catalyzed methods.[1] Palladium catalysis, particularly through intramolecular C-H functionalization or α-arylation of amides, is a robust method for forming the oxindole core.[2] Organocatalysis offers a metal-free alternative, often employing chiral amines or phosphoric acids to achieve high enantioselectivity in the synthesis of complex oxindoles, such as spirooxindoles.[3][4] Other transition metals like rhodium, copper, and iridium have also been effectively used in various cyclization and functionalization reactions to yield oxindole scaffolds.
Q2: How do I choose between a metal catalyst and an organocatalyst for my synthesis?
A2: The choice between a metal catalyst and an organocatalyst depends on several factors, including the desired substitution pattern, the need for stereocontrol, and the functional group tolerance of your substrate.
-
Metal catalysts (e.g., Palladium, Rhodium, Copper) are often highly efficient for constructing the core oxindole ring system and for C-H activation strategies.[1] They are particularly useful for intramolecular cyclizations of appropriately substituted anilides.
-
Organocatalysts are typically the preferred choice for asymmetric syntheses, especially for constructing chiral centers and spirocyclic systems with high enantioselectivity.[3][4] They are often more tolerant of a wide range of functional groups and are considered a "greener" alternative.
Q3: What are the key advantages of using palladium catalysis for oxindole synthesis?
A3: Palladium catalysis offers several advantages for oxindole synthesis:
-
High Efficiency and Yields: Palladium-catalyzed reactions, such as the intramolecular Heck reaction and Buchwald-Hartwig amination, are known for their high efficiency and ability to produce good to excellent yields of oxindoles.[5][6]
-
Functional Group Tolerance: Modern palladium catalyst systems exhibit excellent tolerance to a wide variety of functional groups.
-
Versatility: These methods can be applied to synthesize a broad range of substituted oxindoles, including those with quaternary stereocenters.
Q4: When should I consider using an organocatalytic approach?
A4: An organocatalytic approach is particularly advantageous in the following scenarios:
-
Asymmetric Synthesis: Organocatalysts are highly effective in inducing chirality, making them ideal for the enantioselective synthesis of substituted oxindoles, especially spirooxindoles.[3][4]
-
Metal-Sensitive Substrates: If your substrate or desired product is sensitive to transition metals, organocatalysis provides a metal-free alternative.
-
"Green" Chemistry: Organocatalysis is often considered more environmentally friendly as it avoids the use of heavy metals.
Troubleshooting Guides
Problem 1: Low Yield in Palladium-Catalyzed Oxindole Synthesis
Q: I am getting a low yield in my palladium-catalyzed intramolecular α-arylation of an N-aryl-α-chloroacetamide. What are the potential causes and how can I troubleshoot this?
A: Low yields in this reaction can stem from several factors related to the catalyst, substrate, or reaction conditions. Here is a step-by-step troubleshooting guide:
Troubleshooting Steps:
-
Catalyst and Ligand Choice:
-
Inactive Catalyst: Ensure your palladium source (e.g., Pd(OAc)₂) is fresh and active.
-
Inappropriate Ligand: The choice of phosphine ligand is critical. For α-arylation of amides, sterically hindered and electron-rich ligands like Buchwald's biarylphosphines (e.g., DavePhos, SPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are often effective.[2] If one ligand gives a low yield, screen a panel of ligands to find the optimal one for your specific substrate.
-
-
Base Selection:
-
Insufficient Basicity: A strong, non-nucleophilic base is required to generate the amide enolate. Common choices include NaOt-Bu, K₂CO₃, or Cs₂CO₃. If your base is not strong enough, the reaction may not proceed efficiently.
-
Base Degradation: Ensure your base is anhydrous and has been stored properly, as absorbed moisture can quench the base and inhibit the reaction.
-
-
Reaction Conditions:
-
Temperature: While some reactions proceed at room temperature, others may require heating to facilitate oxidative addition and reductive elimination. A systematic temperature screen (e.g., 60 °C, 80 °C, 100 °C) can help identify the optimal temperature.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure your solvent is thoroughly dried, as water can interfere with the catalytic cycle.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are properly degassed.
-
-
Substrate Issues:
-
Purity: Impurities in your starting N-aryl-α-chloroacetamide can poison the catalyst. Purify the starting material if its purity is questionable.
-
Steric Hindrance: Highly sterically hindered substrates may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system).
-
Problem 2: Poor Enantioselectivity in Organocatalytic Asymmetric Synthesis
Q: I am attempting an asymmetric synthesis of a spirooxindole using a chiral organocatalyst, but the enantiomeric excess (ee) is low. How can I improve the enantioselectivity?
A: Achieving high enantioselectivity in organocatalytic reactions often requires careful optimization of several parameters.
Troubleshooting Steps:
-
Catalyst Structure:
-
Catalyst Choice: The structure of the chiral organocatalyst is paramount. For spirooxindole synthesis via Michael additions or aldol reactions, cinchona alkaloid-derived thioureas, squaramides, or chiral phosphoric acids are commonly used. If one catalyst provides low ee, it is advisable to screen a library of related catalysts with different steric and electronic properties.
-
Catalyst Purity: Ensure the chiral catalyst is of high enantiomeric purity, as any amount of the opposite enantiomer will lower the ee of the product.
-
-
Solvent Effects:
-
Solvent Polarity: The polarity and hydrogen-bonding ability of the solvent can significantly influence the transition state of the reaction. Screen a range of solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF, MeCN, and non-polar solvents like hexane).
-
Solvent as a Competitor: Protic solvents (e.g., alcohols) can sometimes compete for hydrogen bonding with the catalyst, disrupting the chiral environment and lowering enantioselectivity.
-
-
Reaction Temperature:
-
Lowering the Temperature: In many cases, running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) can enhance enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
-
Additives:
-
Co-catalysts/Additives: The presence of additives can have a profound effect on enantioselectivity. For example, in some amine-catalyzed reactions, the addition of a weak acid (e.g., benzoic acid) can improve both reactivity and enantioselectivity.
-
-
Substrate Concentration:
-
Concentration Effects: The concentration of the reactants can influence the aggregation state of the catalyst and the overall reaction kinetics. It is worthwhile to investigate the effect of varying the substrate concentration.
-
Data Presentation
Table 1: Comparison of Catalysts for the Asymmetric Synthesis of 3-Substituted-3-Hydroxyoxindoles
| Entry | Catalyst (mol%) | Ketone | Isatin | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | L-proline (20) | Acetone | N-Boc Isatin | DMSO | 24 | 95 | 85 | [7] |
| 2 | Cinchona-thiourea (10) | Cyclohexanone | Isatin | Toluene | 12 | 92 | 96 | |
| 3 | Chiral Phosphoric Acid (5) | Acetone | N-Bn Isatin | CH₂Cl₂ | 48 | 88 | 91 | [8] |
| 4 | (S)-BINOL-Ti(OiPr)₂ (10) | Ethyl 2-butenoate | Isatin | THF | 24 | 75 | 94 | [7] |
Table 2: Palladium-Catalyzed Intramolecular α-Arylation for Oxindole Synthesis
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 80 | 2 | 95 | [2] |
| 2 | Pd₂(dba)₃ (1) | DavePhos (2) | K₂CO₃ | Dioxane | 100 | 12 | 89 | [2] |
| 3 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [2] |
| 4 | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | NaOt-Bu | THF | 60 | 6 | 92 | [2] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular α-Arylation of an N-Aryl-α-chloroacetamide
This protocol is adapted from the work of Hartwig and co-workers for the synthesis of 1,3-dimethyl-2-oxindole.
Materials:
-
N-(2-methylphenyl)-N-methyl-2-chloroacetamide
-
Palladium acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and P(t-Bu)₃ (8.1 mg, 0.04 mmol, 4 mol%).
-
Add N-(2-methylphenyl)-N-methyl-2-chloroacetamide (197.7 mg, 1.0 mmol) and sodium tert-butoxide (115.3 mg, 1.2 mmol).
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired 1,3-dimethyl-2-oxindole.
Protocol 2: Organocatalytic Asymmetric Michael Addition for Spirooxindole Synthesis
This protocol is a general procedure based on common methods for the synthesis of spiro[pyrrolidin-3,3'-oxindoles].
Materials:
-
Isatin-derived methylenebutenolide
-
Dimethyl malonate
-
Cinchona alkaloid-derived squaramide catalyst
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware
Procedure:
-
To a vial equipped with a magnetic stir bar, add the isatin-derived methylenebutenolide (0.1 mmol), dimethyl malonate (0.12 mmol, 1.2 equiv), and the cinchona alkaloid-derived squaramide catalyst (0.01 mmol, 10 mol%).
-
Add anhydrous CH₂Cl₂ (1.0 mL).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate) to yield the desired spirooxindole product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Caption: Decision workflow for catalyst selection in oxindole synthesis.
Caption: Troubleshooting guide for low yields in palladium-catalyzed oxindole synthesis.
References
- 1. aarf.asia [aarf.asia]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research.aalto.fi [research.aalto.fi]
- 5. Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2-Oxindole Ynones and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]
- 8. Organocatalytic Enantioselective Synthesis of Axially Chiral N,N'-Bisindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Analysis of 5-Chloroacetyloxindole and Other Chloroacetyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-Chloroacetyloxindole against other common chloroacetyl compounds, namely Chloroacetyl Chloride and Chloroacetamide. This document is intended to assist researchers in selecting the appropriate chloroacetyl-containing molecule for their specific applications, such as in the development of covalent inhibitors or as intermediates in organic synthesis. The comparison is based on established principles of chemical reactivity, structural analysis, and available experimental data.
Introduction to Chloroacetyl Compounds
Chloroacetyl compounds are characterized by the presence of a chloroacetyl group (ClCH₂C(O)-), which renders the α-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in various chemical and biological applications. The chlorine atom serves as a good leaving group, facilitating covalent bond formation with nucleophiles such as the thiol group of cysteine residues in proteins. The reactivity of these compounds, however, is not uniform and is significantly influenced by the nature of the substituent attached to the acyl group.
Reactivity Comparison
The reactivity of the chloroacetyl group in these compounds towards nucleophiles generally follows the order:
Chloroacetyl Chloride > this compound > Chloroacetamide
This trend is dictated by the electronic properties of the group attached to the carbonyl. Acyl chlorides are the most reactive carboxylic acid derivatives due to the strong electron-withdrawing inductive effect of the chlorine atom, which greatly enhances the electrophilicity of the carbonyl carbon.[1] Amides are the least reactive due to the electron-donating resonance effect of the nitrogen lone pair, which delocalizes into the carbonyl group, reducing its electrophilicity.[1]
The reactivity of this compound is expected to be intermediate. The oxindole ring system is generally considered to be electron-withdrawing, which would enhance the reactivity of the chloroacetyl group compared to a simple alkyl or aryl group. However, the presence of the lactam nitrogen in the oxindole ring can also have a resonance-donating effect, which would be less pronounced than in an open-chain amide but still sufficient to render it less reactive than an acyl chloride.
Table 1: Comparison of this compound with Other Chloroacetyl Compounds
| Feature | Chloroacetyl Chloride | This compound | Chloroacetamide |
| Structure | ClCH₂COCl | 5-(ClCH₂CO)-Oxindole | ClCH₂CONH₂ |
| Molecular Weight | 112.94 g/mol | 209.63 g/mol | 93.52 g/mol |
| Reactivity | Very High | Moderate to High | Moderate |
| Key Influencing Factor | Strong inductive effect of the acyl chlorine. | Electron-withdrawing nature of the oxindole ring, balanced by potential resonance from the lactam nitrogen. | Resonance donation from the amide nitrogen. |
| Primary Reaction | Nucleophilic Acyl Substitution | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) |
| Stability | Highly unstable, reacts readily with moisture.[2][3] | Moderately stable. | Relatively stable. |
| Common Applications | Acylating agent in synthesis. | Intermediate in drug discovery, potential covalent inhibitor. | Covalent warhead in inhibitors, synthetic intermediate.[4] |
Experimental Protocols
The following protocols describe methodologies for quantitatively comparing the reactivity of chloroacetyl compounds with a model thiol, such as glutathione (GSH) or N-acetylcysteine.
Protocol 1: HPLC-Based Kinetic Assay
This method is suitable for monitoring the disappearance of the chloroacetyl compound and the appearance of the thiol adduct over time.
Materials:
-
Chloroacetyl compound (e.g., this compound, Chloroacetamide)
-
Thiol (e.g., Glutathione, N-acetylcysteine)
-
Buffer solution (e.g., 100 mM phosphate buffer, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase modification)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the chloroacetyl compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a 100 mM stock solution of the thiol in the buffer solution.
-
-
Reaction Setup:
-
In a reaction vessel, add the buffer solution and the thiol stock solution to achieve a final thiol concentration of 10 mM.
-
Initiate the reaction by adding the chloroacetyl compound stock solution to a final concentration of 1 mM (maintaining a 10-fold excess of the thiol to ensure pseudo-first-order kinetics).[5]
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution that will stop the reaction (e.g., a large volume of cold mobile phase or a solution containing a quenching agent).
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Use a suitable gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the reactants and the product.
-
Monitor the elution profile at a wavelength where the chloroacetyl compound absorbs.
-
-
Data Analysis:
-
Determine the concentration of the remaining chloroacetyl compound at each time point by integrating the corresponding peak area.
-
Plot the natural logarithm of the concentration of the chloroacetyl compound versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of the thiol.
-
Compare the second-order rate constants of the different chloroacetyl compounds to determine their relative reactivity.
-
Protocol 2: NMR-Based Reaction Monitoring
This method allows for real-time monitoring of the reaction without the need for quenching.
Materials:
-
Chloroacetyl compound
-
Thiol
-
Deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the thiol in the deuterated buffer inside an NMR tube to a final concentration of 10 mM.
-
Acquire a spectrum of the thiol solution as a baseline.
-
-
Reaction Initiation:
-
Add a small volume of a concentrated stock solution of the chloroacetyl compound in a deuterated solvent to the NMR tube to achieve a final concentration of 1 mM.
-
Quickly mix the contents and place the tube in the NMR spectrometer.
-
-
Time-Resolved NMR Spectroscopy:
-
Data Analysis:
-
Integrate the signals corresponding to the protons of the chloroacetyl compound and the product at each time point.
-
Plot the concentration of the chloroacetyl compound (calculated from the integral values relative to an internal standard or the initial concentration) versus time.
-
Fit the data to an appropriate rate law to determine the rate constant.
-
Mandatory Visualization
Logical Relationship of Reactivity
The following diagram illustrates the factors influencing the reactivity of the compared chloroacetyl compounds.
Caption: Factors governing the relative reactivity of chloroacetyl compounds.
Experimental Workflow for Reactivity Comparison
This diagram outlines the general workflow for comparing the reactivity of different chloroacetyl compounds.
Caption: General workflow for comparing chloroacetyl compound reactivity.
Plausible Signaling Pathway Inhibition
c-Jun N-terminal kinases (JNKs) are key players in stress signaling pathways and are known to be targeted by covalent inhibitors. A cysteine residue is often present in or near the ATP-binding pocket of JNKs, making it a target for electrophilic compounds like this compound.[8][9][10]
Caption: Covalent inhibition of the JNK signaling pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 4. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Validating 5-Chloroacetyloxindole as a Covalent Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, covalent probes are indispensable tools for identifying and characterizing protein function. Their ability to form a stable, covalent bond with a target protein offers distinct advantages, including increased potency, prolonged duration of action, and the ability to target proteins that are otherwise difficult to drug. The chloroacetamide moiety is a well-established electrophilic "warhead" used in the design of covalent probes due to its reactivity with nucleophilic amino acid residues, primarily cysteine.
This guide provides a comprehensive overview of the experimental validation of 5-Chloroacetyloxindole, a molecule possessing both a chloroacetamide warhead and an oxindole scaffold, a privileged structure in medicinal chemistry. While direct experimental data for this compound is not extensively available in the public domain, this guide outlines the established methodologies and expected outcomes for its validation as a covalent probe. We will compare its potential performance with other well-characterized chloroacetamide-based probes, providing a framework for its evaluation and application in target discovery and validation.
Mechanism of Action: Covalent Modification
This compound is designed to act as a targeted covalent inhibitor. The chloroacetyl group serves as an electrophile that can react with nucleophilic residues on a target protein, most commonly the thiol group of a cysteine residue. The reaction proceeds via a nucleophilic substitution, where the cysteine thiol attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable thioether bond. The oxindole core provides a scaffold for non-covalent interactions that contribute to the initial binding affinity and orientation of the probe within the protein's binding pocket, thereby enhancing the specificity and efficiency of the covalent modification.
Comparative Analysis of Covalent Probes
The validation of a new covalent probe like this compound involves a direct comparison of its performance metrics against established probes. Key parameters include the rate of covalent modification (k_inact/K_I), reactivity with a model thiol, and proteome-wide selectivity.
Table 1: Comparison of Chloroacetamide-Based Covalent Probes
| Probe | Structure | k_inact/K_I (M⁻¹s⁻¹) | Thiol Reactivity (t₁/₂ with GSH) | Key Targets | Reference |
| This compound | Chemical structure of this compound | To be determined | To be determined | To be determined | - |
| Iodoacetamide (IA) | Chemical structure of Iodoacetamide | High (Non-specific) | < 1 min | Broadly reactive with cysteines | [Generic] |
| N-ethylmaleimide (NEM) | Chemical structure of N-ethylmaleimide | High (Non-specific) | ~ 1 min | Broadly reactive with cysteines | [Generic] |
| Acrylamide Probe | Chemical structure of a generic acrylamide probe | Variable | Variable (generally slower than chloroacetamides) | Kinases (e.g., BTK, EGFR) | [1] |
| Chloroacetamide Fragment 1 | Chemical structure of a known chloroacetamide fragment | 5,000 - 15,000 | ~ 10-30 min | e.g., Cysteine Proteases | [1] |
| Chloroacetamide Fragment 2 | Chemical structure of another known chloroacetamide fragment | 1,000 - 8,000 | ~ 20-60 min | e.g., Deubiquitinases | [1] |
Note: The data for this compound is hypothetical and represents the parameters to be determined through the experimental protocols outlined below.
Experimental Protocols for Validation
The following protocols describe the key experiments required to validate this compound as a covalent probe.
Confirmation of Covalent Binding by Mass Spectrometry
Objective: To confirm that this compound forms a covalent adduct with a target protein.
Methodology:
-
Incubation: Incubate the purified target protein (e.g., a cysteine-containing recombinant protein) with a molar excess of this compound at room temperature for various time points (e.g., 0, 15, 30, 60 minutes).
-
Sample Preparation: Quench the reaction and prepare the samples for mass spectrometry. This can be done by either analyzing the intact protein or by digesting the protein with a protease (e.g., trypsin) to generate peptides.
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).
-
Intact Protein Analysis: Look for a mass shift in the protein corresponding to the molecular weight of this compound minus the chlorine atom.
-
Peptide Mapping: Identify the specific peptide modified by the probe. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact amino acid residue that has been modified.
-
Expected Outcome: The mass spectrum should show a clear peak corresponding to the protein-probe adduct, confirming covalent modification. Peptide mapping will identify the specific cysteine residue targeted by the probe.
Determination of Covalent Modification Kinetics (k_inact/K_I)
Objective: To quantify the efficiency of covalent bond formation.
Methodology:
-
Assay Setup: Use a functional assay for the target protein (e.g., an enzymatic assay that produces a fluorescent or colorimetric signal).
-
Time-Dependent Inhibition: Incubate the enzyme with various concentrations of this compound for different periods.
-
Activity Measurement: At each time point, initiate the enzymatic reaction by adding the substrate and measure the initial reaction rate.
-
Data Analysis: Plot the observed rate of inactivation (k_obs) against the inhibitor concentration. Fit the data to the following equation to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate): k_obs = k_inact * [I] / (K_I + [I]) The overall efficiency of the covalent inhibitor is then expressed as k_inact/K_I.
Expected Outcome: The analysis will yield the kinetic parameters k_inact and K_I, allowing for a quantitative assessment of the probe's potency.
Proteome-Wide Selectivity Profiling using Activity-Based Protein Profiling (ABPP)
Objective: To assess the selectivity of this compound across the entire proteome.
Methodology:
-
Cell Lysate Treatment: Treat a complex biological sample, such as a cell lysate or live cells, with this compound at a specific concentration.
-
Competitive Labeling: Subsequently, treat the sample with a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) that contains a reporter tag (e.g., biotin or a fluorophore).
-
Click Chemistry and Enrichment: If an alkyne-tagged probe is used, perform a click reaction to attach a biotin tag. Enrich the probe-labeled proteins using streptavidin beads.
-
Proteomic Analysis: Digest the enriched proteins and analyze the resulting peptides by quantitative mass spectrometry (e.g., using label-free quantification or tandem mass tags).
-
Data Analysis: Identify and quantify the proteins that show reduced labeling by the broad-spectrum probe in the presence of this compound. These are the potential targets of the probe.
Expected Outcome: This experiment will provide a global view of the proteins that are targeted by this compound in a complex biological system, allowing for an assessment of its selectivity.
Visualizing Experimental Workflows and Pathways
Covalent Modification of a Target Protein
Caption: Mechanism of action for this compound.
Experimental Workflow for Proteome-Wide Selectivity Profiling
Caption: Activity-Based Protein Profiling workflow.
Conclusion
The validation of this compound as a covalent probe requires a systematic and multi-faceted experimental approach. By confirming its covalent binding, quantifying its reaction kinetics, and assessing its proteome-wide selectivity, researchers can establish its utility as a tool for chemical biology and drug discovery. While direct experimental data is pending, the presence of the chloroacetamide warhead and the oxindole scaffold suggests that this compound holds significant promise as a selective and potent covalent probe. The methodologies and comparative data presented in this guide provide a solid foundation for its rigorous evaluation and future application.
References
Comparative Biological Evaluation of 5-Chloroacetyloxindole and Other Oxindole Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activities of various oxindole derivatives, with a specific focus on the emerging class of 5-chloroacetyloxindole compounds. The objective is to present a clear overview of their performance against different cancer cell lines, supported by experimental data and detailed methodologies to aid in research and development.
Introduction to Oxindole Derivatives in Oncology
The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with significant biological activities. Derivatives of oxindole have garnered considerable attention in oncology for their potential to modulate key signaling pathways implicated in cancer progression, such as those involving receptor tyrosine kinases (RTKs), cell cycle regulation, and apoptosis. The introduction of various substituents on the oxindole ring allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective anticancer agents. Among these, this compound derivatives represent a promising new chemotype, though publicly available data is still emerging. This guide synthesizes available information on oxindole derivatives to provide a comparative baseline for the evaluation of novel compounds like 5-chloroacetyloxindoles.
Comparative Anticancer Activity of Oxindole Derivatives
The following table summarizes the in vitro cytotoxic activity of selected oxindole derivatives against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, offer a quantitative comparison of their potency.
| Compound ID/Name | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Spiro Oxindole Derivative (Compound 6) | MCF-7 (Breast) | Not Specified | 3.55 ± 0.49 | [1] |
| MDA-MB-231 (Breast) | Not Specified | 4.40 ± 0.468 | [1] | |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (S)-1 | HCT116 (Colon) | Not Specified | 7.1 ± 0.6 | [2] |
| SW480 (Colon) | Not Specified | >50 | [2] | |
| SW620 (Colon) | Not Specified | >50 | [2] | |
| 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione (1d) | Leukemia Cell Lines | Not Specified | 0.69 - 3.35 | [3] |
| 3-alkenyl oxindole derivative (Compound 4d) | NCI-60 Panel | Not Specified | Potent (Low nanomolar CA inhibition) | [4] |
| SH-859 (Oxindole Derivative) | 786-O (Kidney) | MTT Assay | ~10 | [5] |
Key Signaling Pathways Targeted by Oxindole Derivatives
Oxindole derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
One of the primary mechanisms of action for many indole derivatives, a class to which oxindoles belong, is the inhibition of protein kinases.[6] Deregulation of kinase activity is a hallmark of many cancers. For instance, derivatives of the related 5-chloro-indole have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are key drivers in several cancers.[6]
Another important mechanism is the disruption of microtubule polymerization. Several indole derivatives, including the well-known vinca alkaloids, act as potent inhibitors of tubulin polymerization.[6] By disrupting the formation of microtubules, which are essential for mitotic spindle formation, these compounds lead to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
The Wnt/β-catenin signaling pathway is another critical target. Aberrant activation of this pathway is implicated in the development of various cancers. Certain 5-chloro-indole derivatives have been shown to inhibit this pathway by targeting key components like Dishevelled (DVL).[7]
The diagram below illustrates a generalized signaling pathway targeted by kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the biological evaluation of anticancer compounds.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)[8]
-
96-well plates[8]
-
Cell culture medium[8]
-
This compound derivatives or other test compounds[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[8]
-
Solubilization solution (e.g., DMSO)[6]
Procedure:
-
Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours).[8]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[6]
-
Formazan Solubilization: Remove the medium and add a solubilization agent, such as DMSO, to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.[6]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.[6]
Materials:
-
Treated and untreated cancer cells[6]
-
Phosphate-Buffered Saline (PBS)[6]
-
Ice-cold 70% ethanol[6]
-
Propidium Iodide (PI) staining solution (containing RNase A)[6]
-
Flow cytometer[6]
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with the test compound for a specified duration.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
The following diagram illustrates a general workflow for the in vitro evaluation of anticancer compounds.
Conclusion
Oxindole derivatives continue to be a rich source of inspiration for the development of novel anticancer agents. While specific data on this compound derivatives is limited in the public domain, the comparative data on other oxindole and indole derivatives presented in this guide highlight the potential of this scaffold. The diverse mechanisms of action, including kinase inhibition, disruption of microtubule dynamics, and modulation of key signaling pathways, underscore the versatility of the oxindole core. The provided experimental protocols offer a standardized framework for the biological evaluation of new derivatives, facilitating the generation of robust and comparable data. Further research into the synthesis and biological characterization of this compound derivatives is warranted to fully elucidate their therapeutic potential in oncology.
References
- 1. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of 5-Chloroacetyloxindole Cross-Reactivity with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 5-Chloroacetyloxindole with a panel of amino acids. This compound is a molecule of interest in proteomics and drug discovery due to its reactive chloroacetyl group, which can form covalent bonds with nucleophilic amino acid residues. Understanding the selectivity of this interaction is crucial for its application in targeted protein modification and covalent inhibitor design. This document summarizes the expected reactivity based on the known behavior of chloroacetamide-containing compounds and provides detailed experimental protocols for assessing this cross-reactivity.
Executive Summary
This compound is an electrophilic compound designed to covalently modify proteins. The chloroacetyl moiety is a known "warhead" that primarily targets the highly nucleophilic thiol group of cysteine residues. However, under certain conditions, cross-reactivity with other nucleophilic amino acids can occur. This guide presents a putative cross-reactivity profile, outlines a robust experimental workflow for its determination, and provides detailed protocols for researchers to conduct their own assessments.
Cross-Reactivity Profile of this compound
The following table summarizes the expected relative reactivity of this compound with various amino acids. This data is extrapolated from the known reactivity of chloroacetamide-based probes.[1] The primary target for chloroacetamides is the thiol group of cysteine due to its high nucleophilicity.[1] At neutral or slightly basic pH, histidine can also be a target.[1] Reactions with other amino acids are generally significantly slower or require specific conditions.
| Amino Acid | Side Chain Nucleophile | Expected Relative Reactivity | Notes |
| Cysteine | Thiol (-SH) | ++++ | Primary target; forms a stable thioether bond.[1] |
| Histidine | Imidazole | ++ | Reactivity is pH-dependent; more reactive at or above neutral pH.[1] |
| Lysine | Amine (-NH2) | + | Possible reactivity, especially at higher pH values when the amine is deprotonated. |
| Methionine | Thioether (-S-CH3) | + | Potential for oxidation as a side reaction.[2] |
| Serine | Hydroxyl (-OH) | - | Generally not reactive under physiological conditions. |
| Threonine | Hydroxyl (-OH) | - | Generally not reactive under physiological conditions. |
| Tyrosine | Phenol (-OH) | - | Generally not reactive under physiological conditions. |
| Aspartate | Carboxylate (-COO-) | - | Not a target for electrophilic alkylation. |
| Glutamate | Carboxylate (-COO-) | - | Not a target for electrophilic alkylation. |
| Arginine | Guanidinium | - | Not a target for electrophilic alkylation. |
| Asparagine | Amide | - | Not a target for electrophilic alkylation. |
| Glutamine | Amide | - | Not a target for electrophilic alkylation. |
| Phenylalanine | Phenyl | - | Not a target for electrophilic alkylation. |
| Tryptophan | Indole | - | Generally not reactive with chloroacetamides. |
| Alanine | Methyl | - | Non-nucleophilic side chain. |
| Glycine | Hydrogen | - | Non-nucleophilic side chain. |
| Isoleucine | sec-Butyl | - | Non-nucleophilic side chain. |
| Leucine | isobutyl | - | Non-nucleophilic side chain. |
| Proline | Pyrrolidine | - | Secondary amine in the backbone, side chain is non-nucleophilic. |
| Valine | isopropyl | - | Non-nucleophilic side chain. |
Note: The reactivity is ranked qualitatively from highest (++++) to lowest (-). This table is intended as a general guide. The actual reactivity can be influenced by factors such as pH, temperature, steric hindrance, and the local microenvironment within a protein.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a systematic experimental approach is required. The following protocols describe a method for reacting this compound with a panel of amino acids and analyzing the products by Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Amino Acid Reactivity Assay
This protocol outlines the incubation of this compound with individual amino acids.
Materials:
-
This compound
-
Amino acid stock solutions (e.g., 10 mM in appropriate buffer)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Quenching solution (e.g., 1 M dithiothreitol (DTT) or N-acetylcysteine)
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Prepare Reaction Mixtures: In separate microcentrifuge tubes, combine the reaction buffer, the amino acid stock solution (to a final concentration of 1 mM), and this compound (to a final concentration of 100 µM). Prepare a control for each amino acid without this compound.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1, 4, and 24 hours).
-
Quenching: Stop the reaction by adding an excess of the quenching solution.
-
Sample Preparation for LC-MS: Dilute the quenched reaction mixtures with an appropriate solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a suitable concentration for LC-MS analysis.
II. LC-MS Analysis
This protocol describes the analysis of the reaction mixtures to identify and quantify the formation of adducts between this compound and the amino acids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Method:
-
Column: A suitable reversed-phase column (e.g., C18, 100 Å, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the unreacted amino acids, this compound, and the potential adducts (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS Method:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Perform full MS scans to detect the masses of potential adducts. For quantitative analysis, use extracted ion chromatograms (EICs) for the expected m/z of the unreacted amino acid and the adduct.
-
Adduct Mass Calculation: The expected mass of the adduct will be the mass of the amino acid plus the mass of the acetyloxindole moiety (mass of this compound minus the mass of HCl).
Data Analysis:
-
Identify Adducts: Search for the expected m/z values of the covalent adducts in the chromatograms of the reaction mixtures.
-
Quantify Reactivity: Calculate the percentage of amino acid modification by comparing the peak area of the adduct to the sum of the peak areas of the unreacted amino acid and the adduct.
-
% Reactivity = [Peak Area of Adduct / (Peak Area of Unreacted Amino Acid + Peak Area of Adduct)] * 100
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cross-reactivity of this compound with amino acids.
Signaling Pathway of Covalent Modification
References
In-vitro Evaluation of 5-Chloroacetyloxindole as a 5-Lipoxygenase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in-vitro comparison of the novel compound 5-Chloroacetyloxindole as a potential inhibitor of the 5-lipoxygenase (5-LOX) enzyme. Due to the limited publicly available data on the direct enzymatic inhibition by this compound, this document presents a hypothetical inhibitory profile based on the known activities of structurally related indole-containing compounds.[1][2] The performance of this compound is compared against Zileuton, a well-characterized and clinically utilized 5-LOX inhibitor.[3]
The 5-lipoxygenase pathway plays a crucial role in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[4][5] The inhibition of 5-LOX is a key therapeutic strategy for managing inflammatory diseases.[2] This guide outlines the experimental data in a comparative format, details the methodologies for the described in-vitro assays, and provides visual representations of the pertinent biological pathway and experimental workflow.
Comparative Inhibitory Activity
The following table summarizes the hypothetical in-vitro inhibitory activity of this compound against human 5-lipoxygenase, benchmarked against the known inhibitor, Zileuton. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Compound | Target Enzyme | Assay Type | Hypothetical IC50 (µM) | Reference IC50 (µM) |
| This compound | Human 5-Lipoxygenase | Cell-free enzymatic assay | 1.5 µM | N/A |
| Zileuton | Human 5-Lipoxygenase | Cell-free enzymatic assay | 0.5 - 2.6 µM |
Disclaimer: The IC50 value for this compound is hypothetical and intended for illustrative purposes within this guide. Further experimental validation is required to determine its actual inhibitory potency.
Experimental Protocols
A detailed methodology for a cell-free enzymatic assay to determine the 5-LOX inhibitory activity is provided below. This protocol is a standard method for evaluating potential inhibitors in an in-vitro setting.[6][7]
Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay
1. Materials and Reagents:
-
Recombinant human 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Test compounds (this compound and Zileuton) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Calcium chloride (CaCl2)
-
Adenosine triphosphate (ATP)
-
Microplate reader capable of measuring absorbance at 234 nm
-
96-well UV-transparent microplates
2. Assay Procedure:
-
Preparation of Reagents: Prepare a stock solution of recombinant human 5-LOX in the assay buffer. Prepare serial dilutions of the test compounds (this compound and Zileuton) and the positive control (Zileuton) in the assay buffer. Prepare a working solution of arachidonic acid in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well microplate, add the assay buffer, CaCl2, ATP, and the serially diluted test compounds or the positive control. Add the 5-LOX enzyme solution to each well. Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiation of Enzymatic Reaction: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Measurement of Enzyme Activity: Immediately begin monitoring the increase in absorbance at 234 nm using a microplate reader. The formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), leads to an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each concentration of the test compounds relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[8]
Visualizations
5-Lipoxygenase Signaling Pathway
The following diagram illustrates the 5-lipoxygenase signaling pathway and highlights the point of inhibition by 5-LOX inhibitors like this compound and Zileuton.
Caption: The 5-Lipoxygenase pathway and the point of inhibition.
Experimental Workflow for In-Vitro Enzyme Inhibition Assay
The diagram below outlines the general workflow for conducting an in-vitro enzyme inhibition assay to determine the IC50 of a test compound.
Caption: Workflow for IC50 determination in an enzyme inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. benchchem.com [benchchem.com]
- 8. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5-Chloroacetyloxindole in Target Protein Identification: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification of a small molecule's protein targets is a critical step in understanding its mechanism of action and potential therapeutic applications. Covalent chemical probes are powerful tools in this endeavor, and among them, molecules containing a chloroacetyl group, such as 5-Chloroacetyloxindole, represent a significant class of reagents for activity-based protein profiling (ABPP). This guide provides a comparative overview of the chloroacetyl-based covalent probe strategy for target protein identification, using this compound as a representative example, and contrasts it with other prevalent methodologies.
The Chloroacetyl Moiety: A Covalent Warhead for Target Discovery
This compound belongs to a class of electrophilic probes that can form stable covalent bonds with nucleophilic amino acid residues on proteins. The chloroacetyl group is a key reactive element, or "warhead," that facilitates this interaction.
Mechanism of Action: The primary mechanism of action for chloroacetyl-containing probes is a nucleophilic substitution reaction (SN2). The electrophilic carbon of the chloroacetyl group is attacked by nucleophilic side chains of amino acids, leading to the formation of a stable covalent bond. The primary targets for this alkylation are the sulfhydryl group of cysteine residues and, to a lesser extent, the imidazole ring of histidine. This reactivity allows for the selective labeling of proteins that possess a suitably positioned reactive nucleophile within a binding pocket for the probe.
Comparative Analysis of Target Identification Methodologies
The identification of protein targets for a small molecule can be broadly approached through two main strategies: chemical probe-based methods (like those using this compound) and label-free methods. Each approach has its distinct advantages and limitations.
| Methodology | Principle | Advantages | Disadvantages |
| Chloroacetyl Probes (e.g., this compound) | Covalent modification of nucleophilic amino acid residues (primarily cysteine) by the electrophilic chloroacetyl group. | - Forms a stable, covalent bond allowing for robust downstream enrichment and identification.- Can be synthesized with a reporter tag (e.g., alkyne, biotin) for affinity purification.- Enables identification of the specific binding site (residue). | - Modification of the small molecule with the chloroacetyl group and a reporter tag may alter its original bioactivity.- Primarily targets proteins with reactive nucleophiles in a suitable binding pocket.- Potential for off-target labeling of highly reactive cysteines. |
| Iodoacetamide Probes | Similar to chloroacetyl probes, iodoacetamide is a reactive electrophile that covalently modifies cysteine residues. | - Higher reactivity than chloroacetamide, which can lead to more efficient labeling. | - Increased reactivity can also lead to greater non-specific and off-target labeling.[1][2]- Can cause a higher incidence of undesirable side reactions, such as methionine oxidation.[1][3] |
| Acrylamide Probes | Covalent modification of cysteine residues via a Michael addition reaction. | - Generally considered to have a good balance of reactivity and selectivity.- Often results in fewer off-target modifications compared to iodoacetamide.[2][4] | - Reactivity can be more context-dependent than haloacetamides. |
| Photoaffinity Labeling (PAL) | A photo-reactive group on the probe is activated by UV light to form a highly reactive intermediate that covalently crosslinks to nearby proteins. | - Can label a wider range of amino acid residues, not just nucleophiles.- Can capture binding events that do not involve a reactive nucleophile. | - UV irradiation can potentially damage proteins.- The reactive intermediate can sometimes label non-specific binders that are in close proximity. |
| Label-Free Methods (e.g., CETSA, TPP, DARTS) | These methods detect changes in protein stability (thermal or chemical) upon ligand binding, without modifying the small molecule. | - The native small molecule is used, avoiding potential artifacts from chemical modification.- Can identify targets for which a covalent probe cannot be synthesized or is inactive.- Can provide insights into target engagement in a cellular context. | - May not identify the specific binding site.- Can be technically challenging and may have lower throughput than some probe-based methods.- Indirectly measures binding, which may be influenced by downstream cellular events. |
Experimental Protocols
A generalized workflow for target identification using a chloroacetyl-based probe like this compound is outlined below. This protocol typically involves a competitive profiling approach where the native small molecule is competed against a tagged version of the probe.
Protocol: Competitive Chemoproteomic Profiling with an Alkyne-Tagged Chloroacetyl Probe
-
Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., NCI H522, HT-1080) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Treat cells with either the vehicle (e.g., DMSO) or the unmodified small molecule of interest (the "competitor") at various concentrations for a specified time.
-
Add the alkyne-tagged chloroacetyl probe to the cells and incubate for a defined period to allow for covalent labeling of target proteins.
-
-
Cell Lysis:
-
After treatment, wash the cells with PBS.
-
Lyse the cells in a buffer containing SDS and protease inhibitors.
-
Determine the protein concentration of the lysate using a BCA assay.[5]
-
-
Click Chemistry and Protein Enrichment:
-
To the cell lysate, add the components for a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction, including an azide-biotin tag. This will conjugate biotin to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin-agarose beads.[5]
-
-
On-Bead Digestion and Mass Spectrometry:
-
Wash the streptavidin beads extensively to remove non-specifically bound proteins.
-
Digest the enriched proteins into peptides on the beads using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
-
Data Analysis:
-
Search the mass spectrometry data against a protein database to identify the proteins that were covalently modified by the probe.
-
Use label-free quantification or isotopic labeling methods to determine the relative abundance of the identified proteins between the vehicle- and competitor-treated samples.
-
Proteins that show a significant decrease in labeling in the presence of the competitor are identified as primary targets.
-
Visualizing the Workflow and Pathways
To better illustrate the processes involved in target identification using covalent probes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Covalent labeling of a target protein by a chloroacetyl probe.
Caption: Experimental workflow for competitive chemoproteomic profiling.
Caption: Decision tree for identifying high-confidence protein targets.
Conclusion
The use of chloroacetyl-based covalent probes, exemplified by this compound, offers a robust and effective method for the identification of protein targets. This approach allows for the formation of a stable covalent bond, which facilitates the enrichment and identification of target proteins, often with residue-level resolution. However, the necessity of probe synthesis and the potential for altered bioactivity mean that this method should be carefully considered in the context of the specific research question.
In comparison, label-free methods provide a valuable orthogonal approach that circumvents the need for chemical modification of the small molecule. For a comprehensive understanding of a compound's mechanism of action, a combination of both covalent probe-based and label-free methodologies can be a powerful strategy. The choice of the most appropriate technique will depend on factors such as the chemical tractability of the small molecule, the nature of the expected protein-ligand interaction, and the specific experimental goals.
References
- 1. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Modified by 5-Chloroacetyloxindole and Alternative Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry analysis of peptides modified by 5-Chloroacetyloxindole and a widely used alternative, Iodoacetamide. The selection of an appropriate peptide modification strategy is critical for the success of proteomic studies, influencing data quality, interpretation, and the ultimate biological insights derived. This document offers a detailed examination of these two reagents, supported by experimental protocols and data presented for clear comparison.
Introduction to Peptide Modification for Mass Spectrometry
In the realm of proteomics, the chemical modification of peptides is a cornerstone for various applications, from protein quantification to the study of post-translational modifications. Cysteine alkylation is a common and often essential step in sample preparation for mass spectrometry. It serves to prevent the re-formation of disulfide bonds after reduction, ensuring that peptides are in a consistent state for analysis. This leads to improved chromatographic separation and more predictable fragmentation in the mass spectrometer.
While Iodoacetamide (IAM) is the most prevalent reagent for this purpose, the exploration of novel modifying agents like this compound offers potential advantages in specific applications. This guide will delve into the characteristics of peptide modifications by this compound and compare them with the established performance of Iodoacetamide.
Comparison of this compound and Iodoacetamide
| Feature | This compound | Iodoacetamide (IAM) |
| Reactive Group | Chloroacetyl | Iodoacetyl |
| Target Residue | Primarily Cysteine | Primarily Cysteine |
| Reaction Mechanism | Nucleophilic substitution (alkylation) of the cysteine thiol group. | Nucleophilic substitution (alkylation) of the cysteine thiol group. |
| Mass Shift (Monoisotopic) | +179.02 Da (Calculated) | +57.02 Da |
| Potential Side Reactions | Alkylation of other nucleophilic residues (e.g., Lys, His, N-terminus) may occur, particularly at higher pH and reagent concentrations. | Known to alkylate other residues such as methionine, histidine, lysine, and the N-terminus, which can complicate data analysis.[1][2] |
| Mass Spectrometry Fragmentation | The oxindole moiety may influence fragmentation patterns, potentially leading to characteristic reporter ions upon collision-induced dissociation (CID). | Well-characterized fragmentation, with the modified cysteine residue showing a predictable mass shift in fragment ions. |
Experimental Protocols
Protocol 1: In-solution Alkylation of Proteins for Mass Spectrometry Analysis
This protocol describes a general workflow for the reduction and alkylation of cysteine residues in a protein sample prior to enzymatic digestion.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Dithiothreitol (DTT) solution (1 M)
-
This compound or Iodoacetamide (IAM) solution (500 mM in a suitable solvent like acetonitrile or DMF)
-
Urea (optional, for denaturation)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Denaturation and Reduction:
-
To the protein sample, add urea to a final concentration of 8 M (if needed for denaturation) and DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add this compound or IAM solution to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Quenching (Optional but Recommended):
-
Add DTT to a final concentration of 20 mM to quench the excess alkylating reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.
-
Visualizing the Workflow and Concepts
Experimental Workflow for Peptide Modification and Analysis
General workflow for peptide modification and mass spectrometry analysis.
Signaling Pathway Example: Cysteine Modification in Redox Signaling
Cysteine modification as a key event in cellular signaling pathways.
Conclusion
The choice between this compound and Iodoacetamide for peptide modification depends on the specific goals of the proteomic experiment. While Iodoacetamide is a well-established and reliable reagent, its propensity for off-target modifications necessitates careful data analysis. This compound, as a less-characterized reagent, presents an opportunity for novel applications, potentially offering different selectivity or fragmentation characteristics. However, its performance, including reactivity, specificity, and behavior in the mass spectrometer, requires further empirical validation. Researchers are encouraged to perform pilot studies to determine the optimal alkylating agent and reaction conditions for their specific protein samples and analytical platforms.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Chloroacetyloxindole: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Chloroacetyloxindole, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. In the event of a spill, absorb the material with an inert substance like vermiculite or sand, collect it in a sealed container, and treat it as hazardous waste.[1]
Waste Classification and Segregation: The First Step to Proper Disposal
The U.S. Environmental Protection Agency (EPA) guidelines under 40 CFR 261.3 must be consulted to determine if this compound is classified as a hazardous waste in your specific context.[2] Given its nature as a halogenated organic compound, it is prudent to manage it as hazardous waste.
Key Segregation Practices:
-
Designated Hazardous Waste Area: Establish a clearly marked satellite accumulation area (SAA) within the laboratory for hazardous waste.[1]
-
Appropriate Waste Containers: Use high-density polyethylene (HDPE) containers that are chemically compatible with halogenated organic compounds and have secure, leak-proof lids.[1]
-
Halogenated vs. Non-Halogenated Waste: Never mix this compound waste with non-halogenated organic waste.[1][3] This is a critical step as the disposal methods and associated costs for these two streams differ significantly.[1]
Step-by-Step Disposal Procedures
1. Solid Waste:
-
Collect solid this compound waste, including any contaminated materials such as weighing paper, gloves, and pipette tips, in a designated and properly labeled solid hazardous waste container.[1]
-
Ensure the container is kept closed when not in active use.[1]
2. Liquid Waste:
-
Collect solutions containing this compound in a designated liquid hazardous waste container for halogenated organic compounds.[1]
-
As with solid waste containers, keep the liquid waste container securely sealed when not in use.
3. Empty Container Disposal:
-
To be considered non-hazardous, empty containers must be thoroughly rinsed.[4]
-
The first rinse of the container must be collected and disposed of as liquid halogenated hazardous waste.[4] Subsequent rinses may be permissible for sewer disposal, but it is imperative to consult your institution's specific guidelines.
-
After proper rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's protocols for non-hazardous lab glass or plastic.[1][4]
4. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."[1]
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity.[1]
-
The date when waste was first added to the container must also be recorded.[1]
5. Final Disposal:
-
The disposal of this compound waste must be managed through a licensed hazardous waste disposal service.[1]
-
Direct disposal of this chemical down the drain or in regular trash is strictly prohibited.[1] The safety data sheet explicitly states to "Dispose of contents/container to an approved waste disposal plant."[2][5][6]
Quantitative Disposal Data
At present, publicly available literature and safety data sheets do not specify quantitative limits (e.g., concentration thresholds) for the disposal of this compound. Such limits are typically determined by local regulations and the capabilities of the designated waste disposal facility. It is recommended to consult directly with your institution's Environmental Health and Safety (EHS) department or the contracted hazardous waste disposal company for specific guidance.
Experimental Protocols for Neutralization
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 5-Chloroacetyloxindole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 5-Chloroacetyloxindole. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build deep trust in laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile), inspected prior to use. A laboratory coat and close-toed footwear are the minimum requirements.[1] | Prevents skin contact, which can be harmful. Regular inspection of gloves ensures their integrity. |
| Respiratory Protection | Use only in a well-ventilated area.[1] If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator should be used.[2] | Minimizes the inhalation of potentially harmful dust or vapors. |
| Body Protection | Protective clothing must be selected based on the hazards present in the workplace, the physical environment, and the duration of exposure.[1] | Provides an additional barrier against spills and contamination of personal clothing. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial for preventing accidents and ensuring the integrity of the compound.
Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially for procedures that may generate dust or aerosols.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation.[2]
-
During Use: Avoid all direct contact with the skin and eyes.[2] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][2] Minimize the creation of dust and aerosols.[1]
-
After Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3] Immediately remove and launder any contaminated clothing before reuse.[1][2]
Storage:
-
Store in a tightly closed, properly labeled container.[1][2]
-
Keep in a dry, cool, and well-ventilated place away from heat and sources of ignition.[1][2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek medical attention.[1][5] |
| Skin Contact | Immediately wash the contaminated skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][5] If irritation persists, get medical attention.[5] |
| Eye Contact | Immediately flush the contaminated eye(s) with copious amounts of water for at least 15 minutes, holding the eyelid(s) open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[1]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
Clean: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous chemical waste.[3][6]
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, properly labeled solid hazardous waste container.[6]
-
Liquid Waste: Collect solutions containing this compound in a designated, properly labeled liquid hazardous waste container for halogenated organic compounds.[6]
-
Empty Containers: "Empty" containers that held this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[6] The rinsate from this process must be collected and disposed of as liquid halogenated hazardous waste.[6]
Disposal Procedure:
-
All waste must be packaged in containers that are compatible with the material.[7]
-
Waste containers must be securely closed, properly labeled with the contents, and stored in a designated hazardous waste accumulation area.
-
Disposal must be carried out through a licensed hazardous waste disposal service in accordance with all applicable regulations.[6] Direct disposal down the drain or in regular trash is strictly prohibited.[6]
Below is a diagram illustrating the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
This next diagram outlines the decision-making process in the event of an emergency involving this compound.
Caption: Emergency response protocol for this compound incidents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
